LY255582
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVHEFJXPXAUDD-BULFRSBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045752 | |
| Record name | LY-255582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119193-09-8 | |
| Record name | LY 255582 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-255582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
LY255582: A Technical Guide to its Mechanism of Action as a Pan-Opioid Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY255582 is a potent, non-selective antagonist of opioid receptors, demonstrating high affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide synthesizes the available preclinical data to elucidate the mechanism of action of this compound. While comprehensive functional data, such as pA2 values from Schild analysis, remain limited in publicly accessible literature, this document provides a detailed overview of its binding characteristics, in vivo receptor occupancy, and the general signaling pathways it modulates. Methodologies for key experimental assays used to characterize such antagonists are also detailed to provide a framework for further investigation.
Introduction
Opioid receptors, a class of G-protein coupled receptors (GPCRs), are central to pain modulation, reward pathways, and various physiological processes. Antagonists of these receptors are critical tools for research and have therapeutic applications, notably in the treatment of opioid overdose and addiction. This compound has been identified as a pan-opioid antagonist, meaning it blocks the action of agonists at all three major opioid receptor subtypes: mu, delta, and kappa.[1] Its ability to non-selectively antagonize these receptors suggests potential therapeutic applications in conditions where a broad blockade of the opioid system is desired, such as in the modulation of food intake and body weight.[1]
Mechanism of Action: Pan-Opioid Receptor Antagonism
The primary mechanism of action of this compound is competitive antagonism at mu, delta, and kappa opioid receptors. As a competitive antagonist, this compound binds to the same site on the opioid receptor as endogenous and exogenous agonists, but it does not activate the receptor. This binding prevents agonists from eliciting their downstream signaling effects.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for the three main opioid receptors. These assays measure the concentration of the drug required to displace a radiolabeled ligand from the receptor. The dissociation constant (Kd) or the inhibition constant (Ki) is used to quantify the binding affinity, with lower values indicating higher affinity.
Table 1: In Vitro Binding Affinity of this compound for Opioid Receptors
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species | Reference |
|---|
| Pan-Opioid | [3H]-LY255582 | Kd | 0.156 ± 0.07 | Mouse |[1] |
Functional Antagonism
While binding affinity indicates how well a compound binds to a receptor, functional assays are required to determine its ability to block agonist-induced activity. Key parameters from these assays include the IC50 (the concentration of antagonist that inhibits 50% of the agonist response) and the pA2, derived from a Schild analysis, which provides a measure of the antagonist's potency.
Quantitative data on the functional antagonist potency (pA2 or functional IC50 values) of this compound at the mu, delta, and kappa opioid receptors from in vitro functional assays are not available in the reviewed public literature.
In Vivo Receptor Occupancy
In vivo studies have been conducted to confirm that this compound occupies opioid receptors in the brain at relevant doses. These studies are crucial for correlating in vitro potency with in vivo efficacy.
A study in rats utilized a novel LC/MS/MS method with the simultaneous administration of three tracers to determine the in vivo receptor occupancy of this compound at mu, kappa, and delta receptors. The results demonstrated a dose-dependent occupancy with a relative order of potency of mu > kappa > delta , which is consistent with its in vitro binding profile.[2][3]
Table 2: In Vivo Receptor Occupancy of this compound in Rats
| Receptor Subtype | Tracer | Method | Relative Potency | Reference |
|---|---|---|---|---|
| Mu (µ) | Naltrexone | LC/MS/MS | 1st | [2] |
| Kappa (κ) | GR103545 | LC/MS/MS | 2nd | [2] |
| Delta (δ) | Naltriben | LC/MS/MS | 3rd |[2] |
Experimental Protocols
The following sections detail the generalized methodologies for key experiments used to characterize a pan-opioid antagonist like this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the Kd or Ki of this compound at mu, delta, and kappa opioid receptors.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., mouse brain) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the opioid receptors.[1]
-
Incubation: Incubate the membrane preparation with a specific radiolabeled opioid ligand (e.g., [3H]-naloxone for mu, [3H]-naltrindole for delta, [3H]-norBNI for kappa) and varying concentrations of the unlabeled antagonist (this compound).[1]
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the antagonist and calculate the Ki using the Cheng-Prusoff equation. For saturation binding with a radiolabeled version of the antagonist (e.g., [3H]-LY255582), determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the binding data.[1]
[35S]GTPγS Functional Assay
This assay measures the functional consequence of GPCR activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins. For an antagonist, this assay is used to measure its ability to block agonist-stimulated [35S]GTPγS binding.
Objective: To determine the functional antagonist potency (IC50 or pA2) of this compound.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest.
-
Incubation: In the presence of GDP, incubate the membranes with a fixed concentration of a specific opioid agonist (e.g., DAMGO for mu, DPDPE for delta, U-50,488H for kappa) and varying concentrations of this compound.
-
Reaction Initiation: Initiate the binding reaction by adding [35S]GTPγS.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.
-
Detection: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC50. For a Schild analysis, generate agonist concentration-response curves in the presence of several fixed concentrations of this compound to determine the pA2 value.
cAMP Inhibition Assay
Opioid receptors are coupled to the inhibitory G-protein, Gi/o, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures an antagonist's ability to reverse agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist potency of this compound in a cell-based assay.
Methodology:
-
Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).
-
Adenylyl Cyclase Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Antagonist and Agonist Addition: Pre-incubate the cells with varying concentrations of this compound, followed by the addition of a fixed concentration of an opioid agonist.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
Data Analysis: Plot the reversal of agonist-induced cAMP inhibition against the concentration of this compound to determine its IC50 or pA2 value.
Signaling Pathways Modulated by this compound Antagonism
By blocking agonist binding to mu, delta, and kappa opioid receptors, this compound prevents the activation of downstream signaling cascades.
G-Protein Signaling
Opioid receptor agonists promote the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to the dissociation of the Gα and Gβγ subunits. This compound prevents this initial step.
Downstream Effector Pathways
The antagonism by this compound prevents the modulation of several downstream effector systems that are normally regulated by opioid receptor activation.
-
Adenylyl Cyclase: Prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby blocking the decrease in intracellular cAMP levels.
-
Ion Channels:
-
G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Prevents the Gβγ-mediated activation of GIRK channels, thus blocking the hyperpolarization of neurons.
-
Voltage-gated Calcium Channels (VGCCs): Prevents the Gβγ-mediated inhibition of N-type VGCCs, thereby blocking the reduction in neurotransmitter release.
-
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Prevents the Gβγ-mediated activation of the MAPK/ERK signaling cascade, which is involved in the regulation of gene expression and cell survival.
Logical Workflow for Pan-Opioid Antagonist Characterization
The characterization of a novel pan-opioid antagonist like this compound typically follows a structured workflow, from initial binding studies to in vivo functional assessments.
Conclusion
This compound is a high-affinity, non-selective antagonist for the mu, delta, and kappa opioid receptors. Its mechanism of action is centered on the competitive blockade of these receptors, thereby preventing agonist-induced activation of Gi/o-mediated signaling pathways. While in vivo studies confirm its ability to occupy all three receptor subtypes in the central nervous system, a comprehensive in vitro functional characterization, particularly the determination of pA2 values through Schild analysis, is not extensively reported in the public domain. Further research in this area would provide a more complete quantitative understanding of its antagonist profile and better inform its potential therapeutic applications. The experimental protocols and workflows detailed in this guide provide a robust framework for such future investigations.
References
- 1. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
the history and discovery of the opioid antagonist LY255582
Foreword: This document provides a comprehensive technical overview of the history, discovery, and pharmacological profile of LY255582, a non-selective opioid antagonist. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and History
This compound is a phenylpiperidine derivative developed by Eli Lilly and Company as a potent, non-selective opioid receptor antagonist.[1] Its primary therapeutic indication under investigation was as an appetite suppressant for the treatment of obesity.[2][3] The rationale for its development stemmed from the understanding that endogenous opioid systems play a role in regulating food intake, with opioid agonists known to increase feeding in rodents.[4] Consequently, an antagonist was hypothesized to reduce food intake and body weight.
The synthesis and absolute configuration of this compound were first reported in 1990.[1] Subsequent preclinical studies focused on characterizing its binding affinity, in vivo receptor occupancy, pharmacokinetic profile, and efficacy in animal models of obesity and other conditions, such as alcohol consumption.[3][5]
Pharmacological Profile
This compound is characterized as a pan-opioid antagonist, demonstrating high affinity for all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[5]
In Vitro Binding Affinity
Table 1: In Vitro Binding Parameters of [³H]-LY255582 in Mouse Brain Homogenates [4]
| Parameter | Value |
| Kd | 0.156 ± 0.07 nM |
| Bmax | 249 ± 14 fmol/mg protein |
Note: Kd (dissociation constant) is an inverse measure of binding affinity. A lower Kd indicates higher affinity.
In Vivo Receptor Occupancy
In vivo studies in rats were conducted to determine the receptor occupancy of this compound at the mu, delta, and kappa opioid receptors. These experiments demonstrated a clear order of potency for receptor binding in a living system.
Table 2: In Vivo Opioid Receptor Occupancy of this compound in Rats [5]
| Receptor Subtype | Relative Potency |
| Mu (µ) | > Kappa (κ) |
| Kappa (κ) | > Delta (δ) |
This indicates that this compound occupies mu-opioid receptors at lower doses compared to kappa and delta receptors.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been investigated in both rats and dogs. The compound exhibits low oral bioavailability due to extensive first-pass metabolism.
Table 3: Pharmacokinetic Parameters of this compound in Rats and Dogs [3]
| Species | Route of Administration | Dose (mg/kg) | Peak Plasma Level (ng/mL) | Half-life (hr) | Bioavailability |
| Rat | Intravenous | 1 | 160 | 1.5 | - |
| Rat | Oral | 35 | 7.9 | 1.5 | < 1% |
| Dog | Intravenous | 0.72 | 311 | 3.2 | - |
| Dog | Oral | 7.2 | 11.5 | 3.2 | < 1% |
Signaling Pathways and Mechanism of Action
As an opioid antagonist, this compound functions by binding to opioid receptors and blocking the actions of endogenous or exogenous opioids. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By occupying the receptor binding site without activating these downstream pathways, this compound prevents the effects of opioid agonists.
Figure 1: Simplified signaling pathway of opioid antagonism by this compound.
Key Experimental Protocols
Radioligand Binding Assay ([³H]-LY255582)
This protocol outlines the general steps for determining the binding affinity of [³H]-LY255582 to opioid receptors in brain tissue.
-
Tissue Preparation:
-
Homogenize mouse brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation to remove endogenous ligands.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
In assay tubes, combine the membrane preparation, varying concentrations of [³H]-LY255582, and either buffer (for total binding) or a high concentration of a non-labeled opioid antagonist like naloxone (for non-specific binding).
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the specific binding data using saturation binding analysis (e.g., Scatchard plot) to determine the Kd and Bmax.
-
Figure 2: Workflow for a radioligand binding assay.
In Vivo Receptor Occupancy Assay
This protocol describes a method to determine the in vivo potency of this compound at different opioid receptor subtypes in rats.
-
Animal Dosing:
-
Administer varying doses of this compound to different groups of rats via the desired route (e.g., intravenous).
-
After a specified pretreatment time, administer a radiolabeled or mass-tagged tracer specific for each opioid receptor subtype (e.g., naltrexone for mu, GR103545 for kappa, and naltriben for delta).[5]
-
-
Tissue Collection and Processing:
-
At a predetermined time after tracer administration, euthanize the animals and rapidly dissect specific brain regions rich in the target receptors (e.g., thalamus for mu, striatum for kappa and delta) and a region with low receptor density for non-specific binding (e.g., cerebellum).
-
Homogenize the brain tissues.
-
-
Tracer Quantification:
-
Quantify the concentration of the tracer in the different brain regions using a suitable analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate the specific binding of the tracer in the target regions.
-
Determine the percentage of receptor occupancy for each dose of this compound by comparing the specific binding in treated animals to that in vehicle-treated controls.
-
Generate dose-response curves to determine the ED50 (the dose required to achieve 50% receptor occupancy) for each receptor subtype.
-
Figure 3: Workflow for an in vivo receptor occupancy study.
Conclusion
This compound is a well-characterized pan-opioid antagonist with high affinity for mu, delta, and kappa opioid receptors. Its development provided valuable insights into the role of the endogenous opioid system in the regulation of appetite. While it did not proceed to clinical use for obesity, the data gathered from its preclinical evaluation continue to be relevant for the study of opioid receptor pharmacology and the development of new opioid receptor-targeted therapeutics. This guide has summarized the key historical, pharmacological, and methodological aspects of this compound, providing a technical resource for the scientific community.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. daneshyari.com [daneshyari.com]
- 3. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
what are the chemical and physical properties of LY255582
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of LY255582, a non-selective opioid antagonist. The information is compiled to support research, scientific, and drug development applications.
Chemical and Physical Properties
This compound is a phenylpiperidine derivative that acts as a potent, non-selective antagonist for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] Its chemical structure and properties are summarized below.
Chemical Identification
| Property | Value | Reference |
| IUPAC Name | 3-{(3R,4R)-1-[(3S)-3-Cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl}phenol | [1] |
| CAS Number | 119193-09-8 | [1] |
| Molecular Formula | C22H35NO2 | [1] |
| Molecular Weight | 345.527 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| SMILES | OC1=CC([C@]2(--INVALID-LINK--O">C@HC)C)=CC=C1 | [3] |
Physicochemical Data
While extensive physicochemical data for this compound is not publicly available, some key properties have been reported.
| Property | Value | Reference |
| Solubility | Soluble in DMSO | [3] |
| Storage | Store at -20°C under nitrogen, away from moisture. | [3] |
Note: Specific quantitative data for properties such as melting point, boiling point, and pKa for this compound are not readily found in the surveyed scientific literature.
Pharmacological Properties
This compound is characterized by its high binding affinity to the three major opioid receptors, acting as an antagonist. This means it binds to the receptors but does not activate them, thereby blocking the effects of opioid agonists.[4]
Receptor Binding Affinity
The binding affinity of this compound to the opioid receptors has been determined through in vitro assays.
| Receptor | Ki (nM) | Reference |
| Mu (µ) Opioid Receptor | 0.4 | [3] |
| Delta (δ) Opioid Receptor | 5.2 | [3] |
| Kappa (κ) Opioid Receptor | 2.0 | [3] |
Signaling Pathways
As an opioid receptor antagonist, this compound functions by competitively blocking the signaling pathways normally activated by endogenous or exogenous opioid agonists. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular events.[5] The primary mechanism of this compound is the prevention of this cascade.
Antagonism of Opioid Receptor Signaling
The following diagram illustrates the general mechanism of opioid receptor antagonism by this compound. In the presence of an opioid agonist, the receptor would typically activate the associated G-protein, leading to downstream effects. This compound prevents this initial activation step.
Experimental Protocols
This section outlines general methodologies relevant to the characterization of this compound. Specific protocols for this compound are not extensively detailed in publicly accessible literature; therefore, standard procedures are described.
Determination of Physicochemical Properties
Melting Point Determination (Capillary Method)
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Solubility Assessment (Qualitative)
A general procedure to determine the solubility of a compound in various solvents.
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a small test tube or vial.
-
Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added.
-
Mixing: The mixture is vortexed or agitated vigorously for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble under those conditions. This can be performed with a range of solvents of varying polarity.
Pharmacological Assays
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).
-
A radiolabeled opioid ligand with known high affinity for the receptor (e.g., [³H]DAMGO for mu receptors).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
Assay buffer.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.
-
The IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
The following diagram outlines the workflow for a competitive radioligand binding assay.
References
The Pharmacokinetics and Bioavailability of LY255582: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of LY255582, a phenylpiperidine opioid antagonist. The information presented is based on available preclinical data. It is important to note that clinical pharmacokinetic data for this compound in humans is not publicly available, suggesting that its development may have been discontinued prior to extensive human trials.
Pharmacokinetic Profile of this compound
This compound is characterized by rapid absorption and extensive first-pass metabolism, leading to very low bioavailability of the parent drug. The majority of the compound is eliminated as polar metabolites, primarily through urine.
Data Presentation: Preclinical Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in rats and female beagle dogs.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (35 mg/kg) |
| Peak Plasma Concentration (Cmax) | 160 ng/mL | 7.9 ng/mL |
| Elimination Half-life (t½) of Parent Drug | 1.5 hours | Not Reported |
| Terminal Half-life of Radioactivity | 7.9 hours | 31.7 hours |
| Bioavailability of Parent Drug | - | < 1% |
Data sourced from Sweeney et al., 1995.[1]
Table 2: Pharmacokinetic Parameters of this compound in Female Beagles
| Parameter | Intravenous (0.72 mg/kg) | Oral (7.2 mg/kg) |
| Peak Plasma Concentration (Cmax) | 311 ng/mL | 11.5 ng/mL |
| Elimination Half-life (t½) of Parent Drug | 3.2 hours | Not Reported |
| Bioavailability of Parent Drug | - | < 1% |
Data sourced from Sweeney et al., 1995.[1]
Bioavailability and First-Pass Metabolism
The oral bioavailability of the parent this compound compound is exceptionally low, determined to be less than 1% in both rats and dogs.[1] This is primarily attributed to extensive first-pass metabolism in the liver.[1] Whole-body autoradiography studies in rats following oral administration of radiolabeled [14C]this compound showed that radioactivity is rapidly absorbed and distributed throughout the body, with a notable concentration in the liver where it is slowly eliminated.[1]
Metabolism and Excretion
This compound is extensively metabolized into polar metabolites. In both rats and dogs, between 54% and 58% of the administered radioactive dose is eliminated in the urine over an eight-day period, predominantly as these metabolites.[1] Very little to no parent drug is found in the urine of either species.[1] The major residues present in the liver and bile of rats were also identified as uncharacterized polar metabolites.[1]
While the exact metabolic pathways for this compound have not been fully elucidated in the available literature, a proposed pathway can be inferred based on the metabolism of other phenylpiperidine-based opioid antagonists. The primary routes of metabolism for such compounds typically involve N-dealkylation and hydroxylation, mediated by cytochrome P450 enzymes.
Experimental Protocols
Detailed experimental protocols for the pivotal pharmacokinetic studies of this compound are not fully available. However, a representative protocol for a preclinical pharmacokinetic study of a novel opioid antagonist, based on the published information and standard methodologies, is provided below.
Representative Preclinical Pharmacokinetic Study Protocol
-
Animal Models:
-
Male Sprague-Dawley rats and female beagle dogs are used as representative species.
-
Animals are fasted overnight prior to drug administration.
-
-
Drug Administration:
-
Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered as a bolus injection into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs).
-
Oral (PO): this compound is administered via oral gavage.
-
For metabolism and excretion studies, a radiolabeled version of the compound, such as [14C]this compound, is used.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma.
-
Urine and feces are collected over an extended period (e.g., up to 8 days) using metabolic cages.
-
-
Sample Analysis:
-
Plasma concentrations of the parent drug and its metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
For radiolabeled studies, total radioactivity in plasma, urine, and feces is measured by liquid scintillation counting.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, t½, and AUC (Area Under the Curve) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Mechanism of Action and Signaling Pathways
This compound is a pan-opioid antagonist, meaning it blocks the activity of all three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). These receptors are G-protein coupled receptors (GPCRs) that, when activated by opioid agonists, initiate a cascade of intracellular signaling events. As an antagonist, this compound binds to these receptors but does not activate them, thereby preventing both endogenous and exogenous opioids from exerting their effects.
The primary signaling pathway inhibited by this compound is the G-protein-mediated pathway. Opioid receptor activation typically leads to:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).
-
Modulation of Ion Channels: This involves the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron, and the closing of voltage-gated calcium channels, which reduces neurotransmitter release.
Additionally, opioid receptors can signal through a β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades. By blocking the receptor, this compound prevents both G-protein and β-arrestin-mediated signaling.
References
LY255582: A Technical Guide to its Opioid Receptor Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY255582 is a potent, non-selective, or "pan"-opioid receptor antagonist.[1][2] This technical guide provides a comprehensive overview of its binding affinity and selectivity for the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes. The information presented herein is intended to support research and development efforts in the fields of pharmacology and neuroscience.
This compound has demonstrated high affinity for all three major opioid receptor subtypes in both in vitro and in vivo studies.[3] Its ability to antagonize these receptors makes it a valuable tool for investigating the physiological and pathological roles of the endogenous opioid system.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound for opioid receptors has been characterized primarily through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound (this compound). The resulting data are used to calculate the inhibition constant (Kᵢ), a measure of the compound's binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 1: In Vivo Receptor Occupancy Potency of this compound
| Receptor Subtype | Relative Potency |
| Mu (μ) | > |
| Kappa (κ) | > |
| Delta (δ) |
This table summarizes the relative in vivo potency of this compound for the three main opioid receptor subtypes as determined by receptor occupancy studies.[3]
Experimental Protocols
Radioligand Competitive Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity (Kᵢ) of this compound for μ, δ, and κ opioid receptors expressed in cell membranes (e.g., CHO or HEK293 cells) or in brain tissue homogenates.
Materials:
-
Cell membranes or brain homogenates expressing the opioid receptor of interest.
-
Radioligand specific for the receptor subtype:
-
μ-receptor: [³H]-DAMGO
-
δ-receptor: [³H]-Naltrindole
-
κ-receptor: [³H]-U69,593 or [³H]-nor-BNI
-
-
This compound (unlabeled competitor)
-
Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots or prepare fresh brain homogenates. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the incubation buffer, a fixed concentration of the specific radioligand (typically at or near its Kd), and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly terminate the incubation by filtering the reaction mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of LY255582: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary in vitro studies on LY255582, a potent, non-selective opioid receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development and discovery.
Core Findings:
This compound demonstrates high affinity for all three major opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). In vitro studies have established its profile as a pan-opioid antagonist, with a preferential binding affinity for the mu-opioid receptor, followed by the kappa and delta receptors. This binding affinity is reflected in its functional antagonism of opioid receptor-mediated signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Radioligand Binding Affinity of [³H]-LY255582 in Mouse Brain Homogenates
| Parameter | Value |
| Kd (Dissociation Constant) | 0.156 ± 0.07 nM |
| Bmax (Maximum Binding Sites) | 249 ± 14 fmol/mg protein |
Source: Gackenheimer, S. L., et al. (2006). Neuropeptides.[1]
Table 2: In Vivo Receptor Occupancy and In Vitro Binding Affinity Order
| Receptor Subtype | Relative Potency/Affinity |
| Mu (μ) | > |
| Kappa (κ) | > |
| Delta (δ) |
Source: Need, A. B., et al. (2007). Life Sciences.[2]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below to facilitate replication and further investigation.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human mu, delta, or kappa opioid receptors.
-
Radioligands specific for each receptor subtype (e.g., [³H]-DAMGO for mu, [³H]-Naltrindole for delta, [³H]-U69,593 for kappa).
-
This compound (unlabeled competitor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the specific radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium at a controlled temperature (e.g., 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Accumulation)
Objective: To assess the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Whole cells stably expressing one of the opioid receptor subtypes (e.g., CHO or HEK293 cells).
-
A potent opioid agonist for the specific receptor subtype.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of the opioid agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
-
Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Determine the ability of this compound to block the agonist-induced decrease in cAMP levels.
-
Calculate the IC₅₀ value for this compound's antagonist activity.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway antagonized by this compound and a typical experimental workflow for its characterization.
Caption: Antagonistic mechanism of this compound on the opioid receptor signaling pathway.
Caption: Experimental workflow for in vitro characterization of this compound.
References
- 1. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on LY255582 and Appetite Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY255582 is a potent, centrally-acting, non-morphinan phenylpiperidine antagonist of opioid receptors, investigated for its potential as an appetite suppressant in the management of obesity. This technical guide provides an in-depth overview of the foundational preclinical research on this compound, focusing on its mechanism of action, quantitative effects on food intake and body weight, and the experimental methodologies employed in its evaluation. The document summarizes key data in structured tables and provides detailed experimental protocols. Furthermore, it visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding of the core research.
Introduction
The endogenous opioid system plays a significant role in regulating feeding behavior, with agonist stimulation of opioid receptors known to increase food intake, particularly of palatable foods. Conversely, opioid receptor antagonists have been shown to inhibit food consumption and reduce body weight in preclinical models of obesity[1]. This compound emerged as a pan-opioid receptor antagonist with high affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors, making it a candidate for investigating the role of broad-spectrum opioid antagonism in appetite suppression.
Mechanism of Action: Opioid Receptor Antagonism
This compound exerts its appetite-suppressing effects by blocking the action of endogenous opioid peptides at their receptors in the central nervous system. It is a potent antagonist for μ, κ, and δ receptors, with Ki values of 0.4, 2.0, and 5.2 nM, respectively[2]. In vivo studies in rats have demonstrated a relative order of potency of μ > κ > δ[3]. This broad-spectrum antagonism is believed to produce a sustained reduction in food intake and body weight by modulating the complex neural circuits that control appetite[1].
The primary site of action is hypothesized to be within the hypothalamus, a key brain region for energy homeostasis. Specifically, this compound is thought to influence the activity of two critical neuronal populations in the arcuate nucleus (ARC):
-
Pro-opiomelanocortin (POMC) neurons: These neurons produce anorexigenic peptides, such as α-melanocyte-stimulating hormone (α-MSH), which reduce food intake. Endogenous opioids can inhibit POMC neurons; therefore, an antagonist like this compound is expected to disinhibit these neurons, leading to increased anorexigenic signaling.
-
Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons: These neurons produce orexigenic peptides that stimulate food intake. Opioid signaling can modulate the activity of these neurons.
By blocking opioid receptors, this compound is believed to shift the balance of activity in these hypothalamic circuits towards a state of reduced appetite.
Signaling Pathway Diagram
Quantitative Data on Appetite Suppression and Body Weight
Preclinical studies in diet-induced obese rats have demonstrated the efficacy of this compound in reducing food intake and body weight.
| Parameter | Species/Model | Treatment | Dosage | Route | Duration | Key Findings | Reference |
| Energy Intake | Dietary-Induced Obese Rats | Acute | Dose-dependent | Oral | Single Dose | Produced a dose-dependent decrease in energy intake. | [2] |
| Food Intake & Body Weight | Obese Zucker Rats | Chronic | Not Specified | Subcutaneous | 30 days | Decreased food intake and body weight gain over the entire period without tolerance. | [4] |
| Food Intake & Body Weight | High-Fat Diet-Induced Obese Rats | Chronic | 0.31 mg/kg | Subcutaneous | 4 weeks | Decreased food intake and body weight. | [5] |
| Body Weight & Fat Mass | Diet-Induced Obese Rats | Chronic | Not Specified | Oral | 16 weeks | Reduced food intake, body weight, and adiposity. | [6] |
Experimental Protocols
Diet-Induced Obesity (DIO) Rodent Model
A common preclinical model to evaluate anti-obesity therapeutics.
-
Animals: Male Wistar rats or C57BL/6J mice are frequently used due to their susceptibility to developing obesity on a high-fat diet.
-
Housing: Animals are typically single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
Experimental Group: Fed a high-fat diet (HFD) where a significant portion of the calories are derived from fat (e.g., 45-60% kcal from fat). The diet is provided ad libitum.
-
-
Induction Period: Animals are maintained on their respective diets for a period of several weeks (e.g., 8-16 weeks) to induce a stable obese phenotype in the experimental group, characterized by a significant increase in body weight and adiposity compared to the control group.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly or daily).
Appetite Suppression Study Protocol
-
Acclimatization: Following the DIO induction period, animals are acclimated to the specific experimental conditions, which may include handling and mock administrations (e.g., vehicle injections).
-
Drug Preparation and Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline). Administration can be oral (gavage) or subcutaneous injection. Dosing is typically performed at a consistent time each day, often prior to the onset of the dark cycle when rodents are most active and consume the majority of their food.
-
Food Intake Measurement:
-
Manual Measurement: Pre-weighed food is provided, and the remaining food is weighed at regular intervals (e.g., 24 hours) to calculate consumption. Spillage is accounted for by collecting and weighing any spilled food.
-
Automated Measurement: Specialized metabolic cages can be used for continuous and automated monitoring of food intake.
-
-
Body Weight Measurement: Body weight is recorded daily or at other regular intervals.
-
Data Analysis: Changes in food intake and body weight are compared between the vehicle-treated control group and the this compound-treated groups.
Indirect Calorimetry for Respiratory Quotient (RQ) Measurement
Indirect calorimetry is used to assess substrate utilization by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2). The respiratory quotient (RQ) is the ratio of VCO2 to VO2 and provides an indication of the primary fuel source being metabolized (RQ ≈ 1.0 for carbohydrates, ≈ 0.7 for fats).
-
Apparatus: Animals are placed in sealed metabolic chambers equipped with sensors to measure O2 and CO2 concentrations in the air entering and exiting the chamber.
-
Procedure:
-
The animal is placed in the chamber and allowed to acclimate.
-
Air is drawn through the chamber at a constant, known flow rate.
-
The concentrations of O2 and CO2 in the outflowing air are continuously measured.
-
VO2 and VCO2 are calculated based on the difference in gas concentrations between the inflowing and outflowing air and the flow rate.
-
RQ is calculated as VCO2 / VO2.
-
-
Interpretation: A decrease in RQ following this compound administration, as has been reported, suggests a shift towards increased fat oxidation.
Experimental Workflow Diagram
Conclusion
The foundational research on this compound demonstrates its potential as an appetite suppressant through the mechanism of pan-opioid receptor antagonism. Preclinical studies in rodent models of obesity have consistently shown that this compound reduces food intake and body weight. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of opioid antagonists in the context of obesity and metabolic disorders. Further research, including clinical trials, would be necessary to establish the safety and efficacy of this compound in humans.
References
- 1. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of opioid receptors reduces body fat in obese rats by decreasing food intake and stimulating lipid utilization : Peptides that regulate food intake | Semantic Scholar [semanticscholar.org]
- 3. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term treatment of obese Zucker rats with this compound and other appetite suppressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sav.sk [sav.sk]
- 6. Chronic suppression of mu-opioid receptor signaling in the nucleus accumbens attenuates development of diet-induced obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LY255582 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY255582 is a potent, non-morphinan, pan-opioid receptor antagonist with high affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors. It has been investigated for its potential therapeutic effects, particularly in the context of appetite suppression and the treatment of obesity. In rodent models, this compound has demonstrated efficacy in reducing food intake and body weight, primarily through its action on the central nervous system. These application notes provide detailed in vivo experimental protocols for utilizing this compound in rodent models to study its effects on obesity and to characterize its receptor occupancy.
Mechanism of Action
This compound acts as a competitive antagonist at opioid receptors, blocking the binding of endogenous opioid peptides and exogenous opioids. This blockade disrupts the normal signaling pathways that regulate food intake, reward, and energy balance. The relative order of potency for this compound at the opioid receptors has been determined to be μ > κ > δ[1]. By antagonizing these receptors, this compound reduces the rewarding aspects of palatable food and promotes a state of negative energy balance, leading to weight loss. This is achieved by both decreasing energy intake and stimulating lipid utilization[2].
Signaling Pathway
The binding of endogenous opioids (agonists) to G-protein coupled opioid receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability. As a competitive antagonist, this compound binds to the opioid receptor but does not activate the downstream signaling cascade. Instead, it prevents the binding of endogenous agonists, thereby inhibiting their effects[3][4][5].
References
- 1. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonism of opioid receptors reduces body fat in obese rats by decreasing food intake and stimulating lipid utilization : Peptides that regulate food intake | Semantic Scholar [semanticscholar.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Opioid antagonist - Wikipedia [en.wikipedia.org]
- 5. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of LY255582 in Rats for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY255582 is a potent, non-selective (pan) opioid receptor antagonist with high affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] Primarily investigated for its effects on reducing food intake and body weight in rodent models of obesity, its broader behavioral effects following subcutaneous administration in rats are not yet extensively documented in publicly available literature.[2] These application notes provide a detailed framework for researchers interested in investigating the behavioral effects of subcutaneously administered this compound in rats, drawing upon established protocols for similar opioid antagonists and general behavioral assays.
Mechanism of Action: Opioid Receptor Antagonism
This compound exerts its effects by blocking the activation of opioid receptors by endogenous opioid peptides. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, initiate a signaling cascade leading to various physiological and behavioral effects, including analgesia, euphoria, and sedation. By antagonizing these receptors, this compound is expected to modulate behaviors influenced by the endogenous opioid system. The binding affinity of this compound in vivo has been demonstrated to have a potency order of µ > κ > δ.
Opioid Receptor Antagonist Signaling Pathway
Caption: General signaling pathway of an opioid receptor antagonist like this compound.
Quantitative Data Summary
As specific studies on the behavioral effects of subcutaneous this compound are limited, the following tables provide a template for data collection and presentation based on common behavioral assays. Dosages of other opioid antagonists administered subcutaneously to rats are included for reference.
Table 1: Effects of Subcutaneous Opioid Antagonists on Locomotor Activity in the Open Field Test
| Compound | Dose (mg/kg, s.c.) | Total Distance Traveled (cm) | Time in Center Zone (s) | Rearing Frequency | Reference |
| Vehicle (Saline) | - | Data | Data | Data | - |
| This compound | e.g., 0.1, 1, 10 | Data | Data | Data | Proposed Study |
| Naloxone | 1 - 4 | No significant effect on individual locomotion | - | - | [3] |
| Naltrexone | 0.1 - 1 | Data | Data | Data | [4] |
Table 2: Effects of Subcutaneous Opioid Antagonists on Anxiety-Like Behavior in the Elevated Plus Maze
| Compound | Dose (mg/kg, s.c.) | % Time in Open Arms | % Open Arm Entries | Closed Arm Entries | Reference |
| Vehicle (Saline) | - | Data | Data | Data | - |
| This compound | e.g., 0.1, 1, 10 | Data | Data | Data | Proposed Study |
| Naloxone | 1 | Enhanced fear conditioning | - | - | [5] |
| Naltrexone | 0.32 - 3.2 | Data | Data | Data | [6] |
Table 3: Effects of Subcutaneous Opioid Antagonists on Depressive-Like Behavior in the Forced Swim Test
| Compound | Dose (mg/kg, s.c.) | Immobility Time (s) | Climbing Time (s) | Swimming Time (s) | Reference |
| Vehicle (Saline) | - | Data | Data | Data | - |
| This compound | e.g., 0.1, 1, 10 | Data | Data | Data | Proposed Study |
| Naloxone | 0.01 - 0.1 | Data | Data | Data | [7] |
| Naltrexone | 0.1 - 1 | Data | Data | Data | [4] |
Experimental Protocols
General Preparation for Subcutaneous Administration
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline)
-
Vortex mixer
-
Analytical balance
-
Appropriate glassware
-
Syringes (1 mL) with 25-27 gauge needles
-
Male Wistar or Sprague-Dawley rats (250-300 g)
Procedure:
-
Drug Preparation: On the day of the experiment, prepare fresh solutions of this compound. Dissolve the required amount of this compound in the vehicle to achieve the desired concentrations for injection at a volume of 1 mL/kg.[5] Use a vortex mixer to ensure complete dissolution.
-
Animal Handling: Handle rats gently to minimize stress. For subcutaneous injection, manually restrain the rat. The loose skin over the back of the neck is a suitable injection site.[8]
Experimental Workflow
Caption: General workflow for conducting behavioral studies in rats.
Protocol 1: Open Field Test (OFT)
Purpose: To assess general locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm), often made of a non-porous material for easy cleaning.
-
Video tracking software.
Procedure:
-
Administer this compound or vehicle subcutaneously 30 minutes prior to the test.
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the session using an overhead camera connected to a video tracking system.
-
After the session, return the rat to its home cage.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
Parameters to measure:
-
Total distance traveled (locomotor activity).
-
Time spent in the center versus the periphery of the arena (anxiety-like behavior).
-
Frequency of rearing (exploratory behavior).
-
Frequency of grooming and defecation (stress indicators).
-
Protocol 2: Elevated Plus Maze (EPM)
Purpose: To assess anxiety-like behavior based on the conflict between the innate tendency of rats to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video tracking software.
Procedure:
-
Administer this compound or vehicle subcutaneously 30 minutes prior to the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session with an overhead camera and analyze with video tracking software.
-
Return the rat to its home cage after the test.
-
Clean the maze with 70% ethanol between each animal.
-
Parameters to measure:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Number of closed arm entries (as a measure of general activity).
-
Protocol 3: Forced Swim Test (FST)
Purpose: To assess depressive-like behavior by measuring the rat's immobility in an inescapable water-filled cylinder.
Materials:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C.
-
Video camera for recording.
Procedure:
-
Pre-test session (Day 1): Place the rat in the cylinder filled with water (to a depth of 30 cm) for 15 minutes. This session is for habituation.
-
After the pre-test, remove the rat, dry it with a towel, and return it to its home cage.
-
Test session (Day 2, 24 hours later): Administer this compound or vehicle subcutaneously 30 minutes before the test.
-
Place the rat in the water-filled cylinder for 5 minutes.
-
Record the entire 5-minute session.
-
Score the video for the following behaviors:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat is actively moving around the cylinder.
-
Climbing: The rat is making active movements with its forepaws in and out of the water, usually directed against the walls.
-
-
After the test, remove the rat, dry it, and return it to its home cage.
Conclusion
References
- 1. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naloxone reduces social locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific and Nonspecific Effects of Naltrexone on Goal-Directed and Habitual Models of Alcohol Seeking and Drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Opioid Receptor Antagonist Naloxone Enhances First-Order Fear Conditioning, Second-Order Fear Conditioning and Sensory Preconditioning in Rats [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Naloxone HCL – Rat Guide [ratguide.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for [3H]-LY255582 Autoradiography in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing [3H]-LY255582, a non-selective opioid receptor antagonist, in autoradiography studies of brain tissue. This document includes detailed protocols for in vitro autoradiography, quantitative data on radioligand binding, and a summary of the associated signaling pathways.
Introduction
[3H]-LY255582 is a tritiated, high-affinity, non-selective antagonist for opioid receptors, demonstrating potent binding to mu (µ), delta (δ), and kappa (κ) subtypes.[1] Its properties make it a valuable tool for the anatomical localization and quantification of opioid receptors in the central nervous system. Autoradiography with [3H]-LY255582 allows for the visualization of receptor distribution in discrete brain regions, providing insights into the neurobiological roles of the opioid system in various physiological and pathological states.
Quantitative Data
The binding characteristics of [3H]-LY255582 in mouse brain homogenates have been determined through saturation binding assays.[1]
| Radioligand | Tissue | Kd (nM) | Bmax (fmol/mg protein) |
| [3H]-LY255582 | Mouse Brain Homogenate | 0.156 ± 0.07 | 249 ± 14 |
Experimental Protocols
This section outlines a detailed protocol for in vitro receptor autoradiography using [3H]-LY255582 on rodent brain tissue sections. This protocol is adapted from established methods for other tritiated opioid ligands.
I. Tissue Preparation
-
Brain Extraction and Freezing:
-
Sacrifice the animal according to approved institutional guidelines.
-
Rapidly dissect the brain and snap-freeze it in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen brain at -80°C until sectioning.
-
-
Cryosectioning:
-
Equilibrate the frozen brain to the cryostat temperature (-18°C to -20°C).
-
Mount the brain onto a cryostat chuck using an optimal cutting temperature (OCT) compound.
-
Cut coronal or sagittal sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto gelatin-coated or positively charged microscope slides.
-
Store the slide-mounted sections at -80°C until the day of the assay.
-
II. In Vitro Autoradiography
-
Pre-incubation:
-
On the day of the experiment, allow the slides to warm to room temperature for at least 30 minutes.
-
Place the slides in a slide mailer or staining jar and pre-incubate them in 50 mM Tris-HCl buffer (pH 7.4) at room temperature for 15-30 minutes to rehydrate the tissue and remove endogenous opioids.
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4).
-
For total binding , incubate the sections in the incubation buffer containing a specific concentration of [3H]-LY255582 (e.g., 0.2-2.0 nM, based on the Kd).
-
For non-specific binding , incubate adjacent sections in the same concentration of [3H]-LY255582 plus a high concentration of a non-labeled pan-opioid antagonist, such as naloxone (1-10 µM).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Terminate the incubation by rapidly washing the slides to remove unbound radioligand.
-
Perform a series of washes in ice-cold 50 mM Tris-HCl buffer. For example, 3 washes of 2 minutes each.
-
Finally, perform a brief dip in ice-cold deionized water to remove buffer salts.
-
-
Drying:
-
Dry the slides rapidly under a stream of cool, dry air.
-
III. Signal Detection and Analysis
-
Exposure:
-
Appose the dried slides to a tritium-sensitive phosphor imaging screen or autoradiographic film in a light-tight cassette.
-
Include calibrated tritium standards to allow for the quantification of receptor density.
-
Exposure time will vary depending on the specific activity of the radioligand and the density of receptors (typically several weeks to months for ³H).
-
-
Image Acquisition and Analysis:
-
If using a phosphor imaging screen, scan the screen using a phosphor imager.
-
If using film, develop the film according to the manufacturer's instructions.
-
Quantify the optical density of the autoradiograms in specific brain regions using a computerized image analysis system.
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Correlate the optical density values with the tritium standards to calculate the receptor density (Bmax) in fmol/mg of tissue or a similar unit.
-
Signaling Pathways and Visualizations
LY255582 acts as an antagonist at mu, delta, and kappa opioid receptors, which are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o). Antagonism by this compound blocks the downstream signaling cascades typically initiated by endogenous or exogenous opioid agonists.
Opioid Receptor Signaling Pathway (Agonist-Mediated)
The following diagram illustrates the general signaling pathway activated by an opioid agonist, which is inhibited by this compound.
Caption: General Opioid Receptor Signaling Cascade.
Experimental Workflow for [3H]-LY255582 Autoradiography
The logical flow of the experimental protocol is outlined in the diagram below.
Caption: In Vitro Autoradiography Workflow.
References
Application Notes and Protocols for LY255582 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY255582 is a potent, non-selective opioid receptor antagonist with high affinity for the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] Its ability to antagonize all three major opioid receptor subtypes makes it a valuable tool in pharmacological research, particularly in studies related to pain, addiction, and appetite regulation.[2] Radioligand binding assays are crucial for characterizing the interaction of compounds like this compound with their receptor targets. These assays provide quantitative data on the affinity of a ligand for a receptor, typically expressed as the dissociation constant (Kd) for a radioligand or the inhibition constant (Ki) for a test compound.
This document provides a detailed protocol for conducting a radioligand binding assay using [³H]-LY255582 to determine its binding characteristics and to evaluate the affinity of unlabelled test compounds for the opioid receptors.
Data Presentation
[³H]-LY255582 Binding Parameters
| Parameter | Value | Receptor Source |
| Kd (Dissociation Constant) | 0.156 ± 0.07 nM | Mouse brain homogenates[2] |
| Bmax (Maximum Receptor Density) | 249 ± 14 fmol/mg protein | Mouse brain homogenates[2] |
Comparative Binding Profile of Opioid Receptor Ligands
| Radioligand | Receptor Subtype(s) | Typical Tissue Source |
| [³H]-LY255582 | Pan-opioid (µ, δ, κ) | Mouse Brain[2] |
| [³H]-Naloxone | Predominantly µ | Rat Brain[3] |
| [³H]-Naltrindole | δ | Mouse Brain[2] |
| [³H]-norBNI | κ | Mouse Brain[2] |
Experimental Protocols
I. Preparation of Rat Brain Homogenates
This protocol describes the preparation of a mixed opioid receptor membrane suspension from whole rat brain.
Materials:
-
Whole rat brains
-
Ice-cold 50 mM Tris-HCl buffer, pH 7.4
-
Homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Refrigerated centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Euthanize rats according to approved animal care and use protocols.
-
Rapidly dissect whole brains and place them in ice-cold 50 mM Tris-HCl buffer.
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold 50 mM Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold 50 mM Tris-HCl buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in a small volume of 50 mM Tris-HCl buffer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. [³H]-LY255582 Receptor Binding Assay (Filtration Method)
This protocol is for a competition binding assay to determine the affinity of a test compound for opioid receptors using [³H]-LY255582.
Materials:
-
[³H]-LY255582 (specific activity ~30-60 Ci/mmol)
-
Rat brain membrane preparation (from Protocol I)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Naloxone (for non-specific binding determination)
-
Test compounds
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine
-
Cell harvester
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, prepare the following in triplicate (final volume of 250 µL):
-
Total Binding: 50 µL of [³H]-LY255582 (at a final concentration near its Kd, e.g., 0.2 nM), 50 µL of binding buffer, and 150 µL of membrane preparation (containing 100-200 µg of protein).
-
Non-specific Binding: 50 µL of [³H]-LY255582, 50 µL of Naloxone (at a final concentration of 10 µM), and 150 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]-LY255582, 50 µL of varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M), and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound receptor binding assay.
Caption: General signaling pathway of opioid receptors antagonized by this compound.
References
Application of LY255582 in Alcohol Self-Administration Paradigms in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY255582 is a pan-opioid receptor antagonist with a notable affinity for mu, delta, and kappa receptors, exhibiting a preferential binding to the mu-opioid receptor.[1][2] The endogenous opioid system is critically involved in the reinforcing and rewarding effects of alcohol.[3][4] Opioid antagonists, such as naltrexone, are known to reduce alcohol consumption in both preclinical models and human patients.[4] While specific studies on the effects of this compound on alcohol self-administration in mice are limited in the available scientific literature, research in alcohol-preferring (P) rats provides valuable insights into its potential efficacy and mechanism of action.[3][4]
These application notes and protocols are designed to guide researchers in designing and conducting experiments to evaluate the effects of this compound on alcohol self-administration in mice, drawing upon established methodologies and data from relevant rodent models.
Data Presentation: Efficacy of this compound in an Alcohol Self-Administration Paradigm (in Rats)
The following tables summarize the quantitative data on the effect of this compound on ethanol self-administration in alcohol-preferring (P) rats. This data is extracted from studies comparing this compound to the non-selective opioid antagonist naltrexone.[3][4] These findings suggest that this compound is more potent than naltrexone in reducing alcohol-seeking and consumption behaviors.
Table 1: Effect of this compound on Responses on the Ethanol-Associated Lever during Maintenance of Self-Administration in Alcohol-Preferring (P) Rats [4]
| Treatment Group | Dose (mg/kg, s.c.) | Mean Responses/Session (± SEM) |
| Vehicle | 0 | ~45 |
| This compound | 0.03 | ~40 |
| This compound | 0.1 | ~20 |
| This compound | 0.3 | ~15 |
| This compound | 1.0 | ~10 |
Table 2: Comparative Potency of this compound and Naltrexone in Reducing Ethanol Self-Administration in Alcohol-Preferring (P) Rats [3][4]
| Compound | Effective Dose Range (mg/kg, s.c.) | Relative Potency |
| This compound | 0.03 - 1.0 | High |
| Naltrexone | 1.0 - 10.0 | Moderate |
Experimental Protocols
This section provides a detailed protocol for an operant alcohol self-administration paradigm in mice, which can be adapted to study the effects of this compound. This protocol is based on established methods for C57BL/6J mice, a commonly used strain in alcohol research.[5][6][7][8]
Protocol 1: Operant Alcohol Self-Administration in Mice
1. Animals:
-
Adult male or female C57BL/6J mice (8-10 weeks old at the start of the experiment).
-
House mice individually to accurately measure home cage food and water consumption.
-
Maintain a 12:12 hour light-dark cycle (lights off at 10:00 AM).
-
Provide ad libitum access to food and water, except during the operant sessions.
2. Apparatus:
-
Standard mouse operant conditioning chambers equipped with two levers, a liquid delivery system (e.g., a sipper tube or a cup), and a cue light above the active lever.
-
The chamber should be enclosed in a sound-attenuating cubicle.
3. Procedure:
-
Habituation:
-
Handle mice for 5 minutes daily for 3-5 days before training.
-
Habituate mice to the operant chambers for 30 minutes daily for 2 days.
-
-
Training (Sucrose Fading):
-
Phase 1 (Sucrose): Train mice to press the active lever for a 10% sucrose solution on a Fixed Ratio 1 (FR1) schedule (one lever press results in one reward delivery). The cue light should be illuminated for the duration of the reward delivery (e.g., 20 µL). Sessions are typically 30-60 minutes long, conducted daily. Continue until a stable baseline of responding is achieved (e.g., <20% variation in lever presses over 3 consecutive days).
-
Phase 2 (Ethanol + Sucrose): Gradually introduce ethanol (EtOH) into the sucrose solution.
-
Days 1-3: 5% EtOH + 5% Sucrose
-
Days 4-6: 10% EtOH + 2% Sucrose
-
Days 7-9: 15% EtOH + 1% Sucrose
-
-
Phase 3 (Ethanol only):
-
Days 10 onwards: 15% EtOH in water. Maintain this solution until a stable baseline of self-administration is established.
-
-
-
Drug Administration (this compound):
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or as specified by the manufacturer). Based on rat studies, a dose range of 0.03 to 1.0 mg/kg could be explored.[4]
-
Administration: Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection 30 minutes before the start of the operant session.
-
Dosing Regimen: A within-subjects Latin square design is recommended, where each mouse receives each dose of this compound and vehicle in a counterbalanced order. Allow for at least two "washout" days (no injection) between drug administration days.
-
4. Data Collection and Analysis:
-
Record the number of active and inactive lever presses.
-
Measure the volume of ethanol consumed.
-
Calculate ethanol intake in g/kg of body weight.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound with the vehicle control.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of this compound in reducing alcohol reward.
Experimental Workflow
Caption: Workflow for operant alcohol self-administration studies in mice.
References
- 1. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of naltrexone and this compound on ethanol maintenance, seeking, and relapse responding by alcohol-preferring (P) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of naltrexone and this compound on ethanol maintenance, seeking, and relapse responding by alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Operant Ethanol Self-Administration in Ethanol Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alcohol operant self-administration: Investigating how alcohol-seeking behaviors predict drinking in mice using two operant approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral operant ethanol self-administration in the absence of explicit cues, food restriction, water restriction and ethanol fading in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ohsu.edu [ohsu.edu]
Application Notes and Protocols for LY255582 in Obesity Research Using Zucker Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing LY255582, a potent, non-morphinan pan-opioid receptor antagonist, for obesity research in the genetically obese Zucker rat model. The protocols and data presented are intended to facilitate the design and execution of experiments aimed at evaluating the anti-obesity efficacy of this compound.
Introduction
This compound is an antagonist with high affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors.[1] Endogenous opioid systems are known to play a role in the regulation of food intake, particularly the rewarding aspects of palatable food.[2] Antagonism of these receptors has been shown to reduce food intake and body weight in various rodent models of obesity.[1] The genetically obese Zucker rat is a widely used model for studying obesity and metabolic syndrome due to a mutation in the leptin receptor gene, leading to hyperphagia and subsequent obesity. This document outlines effective dosages, experimental protocols, and the underlying signaling pathways related to the action of this compound in this context.
Quantitative Data Summary
The following tables summarize the effective dosages and observed effects of this compound in obesity research in rats.
Table 1: Efficacy of Subcutaneously Administered this compound in Obese Rats
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Obese Zucker Rats | Not Specified | Subcutaneous | 30 days | Sustained decrease in food intake and body weight gain; No tolerance observed. | [3] |
| High-Fat Diet-Induced Obese Albino Rats | 0.31 mg/kg | Subcutaneous (daily) | 4 weeks | Significant decrease in food intake, body weight, and BMI; Improved metabolic parameters (dyslipidemia and insulin resistance). | [2] |
Table 2: Efficacy of Orally Administered this compound in Obese Rats
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Dietary-Induced Obese Rats | Not Specified | Oral | 14 days | Reduction in fat mass accretion with no change in lean body mass; Sustained negative energy balance. | [1] |
| Dietary-Induced Obese Rats | Not Specified | Oral | Acute | Dose-dependent decrease in energy intake and respiratory quotient. | [1] |
Experimental Protocols
Protocol for Subcutaneous Administration of this compound in Obese Zucker Rats
This protocol is based on methodologies reported for opioid antagonist administration in rat obesity models.[2]
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, bacteriostatic water)
-
Male obese Zucker rats (fa/fa), age-matched lean littermates (fa/+) can be used as controls
-
Standard laboratory chow and water
-
Metabolic cages for monitoring food and water intake
-
Animal scale
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Acclimatization: House rats individually in a temperature-controlled facility with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign obese Zucker rats to treatment and control groups (n=6-8 per group).
-
Drug Preparation: Dissolve this compound in a sterile vehicle to the desired concentration (e.g., for a 0.31 mg/kg dose). The final injection volume should be between 0.1 and 0.5 mL.
-
Baseline Measurements: Record the body weight and 24-hour food and water intake for each rat for 3-5 days before the start of treatment to establish a stable baseline.
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin over the dorsal scapular region to form a tent.
-
Insert the needle at the base of the skin tent, parallel to the spine.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the prepared this compound solution or vehicle subcutaneously.
-
Administer once daily, preferably at the beginning of the dark cycle when rats are most active.
-
-
Monitoring:
-
Record body weight and food and water intake daily throughout the 30-day treatment period.
-
Observe animals for any adverse reactions.
-
-
Data Analysis: Analyze changes in body weight and food intake between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol for Oral Administration of this compound
This protocol is a general guideline for oral gavage administration in rats.
Materials:
-
This compound
-
Sterile vehicle suitable for oral administration (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles (flexible or rigid, appropriate size for rats)
-
Syringes
Procedure:
-
Acclimatization and Grouping: Follow steps 1 and 2 from the subcutaneous protocol.
-
Drug Preparation: Prepare a homogenous suspension or solution of this compound in the chosen vehicle.
-
Baseline Measurements: Follow step 4 from the subcutaneous protocol.
-
Administration:
-
Gently but firmly restrain the rat to prevent movement.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the prepared drug solution or vehicle.
-
Administer once daily.
-
-
Monitoring and Data Analysis: Follow steps 6 and 7 from the subcutaneous protocol.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Appetite Regulation
Caption: Mechanism of this compound in reducing food intake.
Experimental Workflow for Efficacy Testing
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. Antagonism of opioid receptors reduces body fat in obese rats by decreasing food intake and stimulating lipid utilization : Peptides that regulate food intake | Semantic Scholar [semanticscholar.org]
- 2. sav.sk [sav.sk]
- 3. Long-term treatment of obese Zucker rats with this compound and other appetite suppressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of LY255582 Solutions with Lactic Acid for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of LY255582 solutions for injection, utilizing lactic acid as a solubilizing agent. The information is compiled from scientific literature and established pharmaceutical principles to guide researchers in the formulation of this phenylpiperidine opioid antagonist for preclinical studies.
Introduction
This compound is a non-selective opioid antagonist with potential therapeutic applications. Due to its physicochemical properties, formulating this compound for parenteral administration requires a suitable solubilizing agent. Lactic acid, a biocompatible excipient, has been documented as a successful solubilizer for creating injectable solutions of this compound. This document outlines the necessary materials, equipment, and procedures for preparing a sterile, injectable solution of this compound in a 1% lactic acid/saline vehicle, as referenced in preclinical research.
Physicochemical Data and Formulation Rationale
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₅NO₂ | [1] |
| Molar Mass | 345.52 g/mol | [1] |
| Appearance | Solid | Not specified |
Note: The pKa of this compound is not publicly available but is expected to be in the basic range, typical for phenylpiperidine compounds, thus supporting the use of an acidic solubilizer.
Experimental Protocols
This section provides a detailed protocol for the preparation of a 1% lactic acid/saline solution and the subsequent dissolution of this compound for injection.
Materials and Equipment
Table 2: Materials and Reagents
| Material | Grade | Recommended Supplier |
| This compound | Research Grade (≥98% purity) | N/A |
| Lactic Acid | USP/Ph. Eur. Grade | Sigma-Aldrich, Merck |
| Sodium Chloride (NaCl) | USP/Ph. Eur. Grade | Sigma-Aldrich, Merck |
| Water for Injection (WFI) | USP/Ph. Eur. Grade | VWR, Thermo Fisher Scientific |
| Sterile Syringe Filters (0.22 µm) | PVDF or PES membrane | MilliporeSigma, Pall Corporation |
| Sterile Vials and Syringes | Pyrogen-free | VWR, BD |
| pH meter and calibrated probes | Mettler Toledo, Thermo Fisher Scientific | |
| Analytical Balance | Mettler Toledo, Sartorius | |
| Magnetic Stirrer and Stir Bars | VWR, IKA | |
| Volumetric flasks and pipettes | Calibrated | |
| Laminar Flow Hood/Biosafety Cabinet | Class II |
Preparation of 1% Lactic Acid in 0.9% Saline Solution (100 mL)
This protocol outlines the preparation of the vehicle used to dissolve this compound.
-
Prepare 0.9% Saline: Weigh 0.9 g of Sodium Chloride (NaCl) and dissolve it in approximately 90 mL of Water for Injection (WFI) in a sterile glass beaker with a magnetic stir bar. Stir until fully dissolved.
-
Add Lactic Acid: Carefully add 1 mL of USP-grade lactic acid (typically supplied as an 85-90% solution, the density of which should be used to calculate the exact volume for 1g of pure lactic acid) to the saline solution.
-
Complete the Volume: Transfer the solution to a 100 mL volumetric flask and add WFI to the mark.
-
Mix Thoroughly: Invert the flask several times to ensure homogeneity.
-
Measure pH: Measure the pH of the solution. It is expected to be in the acidic range. Record the final pH.
-
Sterile Filtration: In a laminar flow hood, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile container.
Preparation of this compound Injectable Solution
This protocol describes the dissolution of this compound in the prepared vehicle. The final concentration of this compound should be determined by the researcher based on the required dosage for the intended study. The following is an example for a 1 mg/mL solution.
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance. For a 1 mg/mL solution in 10 mL, weigh 10 mg.
-
Dissolution: Aseptically transfer the weighed this compound into a sterile vial containing the desired volume of the sterile 1% lactic acid/saline solution (e.g., 10 mL).
-
Mixing: Gently agitate or vortex the vial until the this compound is completely dissolved. A magnetic stir bar can be used for larger volumes. Visually inspect for any undissolved particles.
-
Final pH Check (Optional but Recommended): Aseptically take a small sample to measure the final pH of the drug solution.
-
Final Sterile Filtration: For maximum assurance of sterility, the final drug solution should be filtered through a new 0.22 µm sterile syringe filter into the final sterile administration vials or syringes.
-
Labeling and Storage: Label the vials clearly with the drug name, concentration, vehicle, preparation date, and store under appropriate conditions (e.g., protected from light, refrigerated or at room temperature as determined by stability studies).
Table 3: Example Formulation for a 1 mg/mL this compound Solution
| Component | Quantity (for 10 mL) |
| This compound | 10 mg |
| 1% Lactic Acid in 0.9% Saline | 10 mL |
Quality Control
Several quality control checks are essential to ensure the safety and efficacy of the prepared injectable solution.
Table 4: Recommended Quality Control Checks
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, and free from visible particulate matter. |
| pH | Potentiometry | Record the final pH. The acceptable range should be established based on stability and tolerability data. |
| Sterility | USP <71> | No microbial growth. |
| Endotoxin | LAL Test (USP <85>) | Within acceptable limits for parenteral administration. |
Visualizations
Logical Workflow for Solution Preparation
The following diagram illustrates the workflow for preparing the this compound injectable solution.
Caption: Workflow for preparing this compound injection.
Rationale for Using Lactic Acid
The diagram below explains the principle of using an acidic solubilizer for a basic drug.
Caption: Solubilization of this compound by lactic acid.
Conclusion
The protocol described provides a reliable method for preparing an injectable solution of this compound using 1% lactic acid in saline as a solubilizing vehicle. Adherence to aseptic techniques and performing the recommended quality control checks are critical for ensuring the safety and integrity of the final preparation for research use. Further studies to determine the long-term stability and compatibility of this formulation are recommended.
References
Application Notes and Protocols for Intravenous Administration of LY255582 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY255582 is a non-selective, phenylpiperidine opioid receptor antagonist that has been evaluated for its potential as an appetite suppressant.[1][2] Understanding its pharmacokinetic profile is crucial for the development and evaluation of its therapeutic potential. These application notes provide detailed protocols for the intravenous (IV) administration of this compound in preclinical species to accurately characterize its absorption, distribution, metabolism, and excretion (ADME). The protocols outlined below are intended to serve as a comprehensive guide for conducting pharmacokinetic studies of this compound.
Data Presentation
Pharmacokinetic Parameters of this compound
The following tables summarize the key pharmacokinetic parameters of this compound following intravenous administration in rats and dogs.
Table 1: Pharmacokinetic Parameters of this compound in Rats [1]
| Parameter | Value | Units |
| Dose | 1 | mg/kg |
| Peak Plasma Concentration (Cmax) | 160 | ng/mL |
| Half-life (t½) | 1.5 | hours |
Table 2: Pharmacokinetic Parameters of this compound in Dogs [1]
| Parameter | Value | Units |
| Dose | 0.72 | mg/kg |
| Peak Plasma Concentration (Cmax) | 311 | ng/mL |
| Half-life (t½) | 3.2 | hours |
Experimental Protocols
I. Protocol for Intravenous Administration and Pharmacokinetic Study in Rats
This protocol details the necessary steps for conducting a pharmacokinetic study of this compound in rats following a single intravenous bolus dose.
1. Animal Model
-
Species: Sprague-Dawley rats[3]
-
Sex: Male or female (note that sex differences in pharmacokinetics can occur)[4]
-
Weight: 200-250 g
-
Acclimation: Animals should be acclimated to the facility for at least one week prior to the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Animals should be fasted overnight prior to dosing.[5]
2. Formulation Preparation
-
Compound: this compound
-
Vehicle: A suitable vehicle for intravenous administration should be used. Based on literature for similar compounds, a solution in sterile saline or a small percentage of a solubilizing agent like DMSO, if necessary, is recommended.[5]
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dose (1 mg/kg) and the average weight of the rats, with a typical injection volume of 1 mL/kg.[5]
-
Preparation: Prepare the formulation aseptically. Ensure the compound is fully dissolved and the solution is clear.
3. Intravenous Administration
-
Route: Intravenous (IV) bolus injection via the lateral tail vein.[5]
-
Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the veins.
-
Place the rat in a suitable restraint device.
-
Disinfect the injection site with an alcohol swab.
-
Insert a 26-gauge needle attached to a syringe containing the dosing solution into the lateral tail vein.
-
Administer the dose slowly over a period of 1-2 minutes.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
4. Blood Sample Collection
-
Method: Serial blood samples can be collected via the jugular vein, saphenous vein, or retro-orbital sinus. The use of a catheterized model is recommended for serial sampling to reduce animal stress.
-
Volume: Approximately 0.2-0.3 mL per time point.
-
Time Points:
-
Sample Processing:
-
Collect blood samples into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C for 10 minutes at approximately 1,500 x g to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
-
5. Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in plasma. While a specific validated method for this compound is not publicly available, the following provides a general approach based on methods for other phenylpiperidine opioid antagonists.[7][8][9][10]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the study) to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation of the analyte from endogenous plasma components.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
-
6. Pharmacokinetic Analysis
-
Calculate the plasma concentration of this compound at each time point using the validated LC-MS/MS method.
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½ (half-life), clearance (CL), and volume of distribution (Vd).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the intravenous pharmacokinetic study of this compound in rats.
Signaling Pathway of this compound
This compound acts as a pan-opioid receptor antagonist, blocking the signaling of mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][12] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulate ion channel activity.[13][14][15][16] this compound prevents these downstream effects by competitively binding to the opioid receptors.
Caption: Antagonistic effect of this compound on the opioid receptor signaling pathway.
References
- 1. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LY-255582 - Wikipedia [en.wikipedia.org]
- 3. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of fentanyl in male and female rats after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. shimadzu.com [shimadzu.com]
- 11. A new LC-MS/MS bioanalytical method for perindopril and perindoprilat in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY255582 in Conditioned Place Preference Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LY255582, a non-selective opioid antagonist, in conditioned place preference (CPP) studies. The protocols outlined below are designed to investigate the potential aversive properties of this compound or its ability to block the rewarding effects of other substances.
Introduction to this compound
This compound is a phenylpiperidine derivative that acts as a non-selective antagonist for opioid receptors, with high affinity for mu, delta, and kappa subtypes.[1][2][3] Research has demonstrated its efficacy in reducing the consumption of ethanol, food, and water in animal models.[1][2] Autoradiography studies have confirmed the binding of this compound to opioid receptors in key brain regions of the reward pathway, including the nucleus accumbens and the ventral tegmental area.[3] Given its mechanism of action as an opioid antagonist, this compound is a compound of interest for studying the modulation of reward and aversion.
Conditioned Place Preference (CPP) Paradigm
The CPP paradigm is a widely used preclinical model to assess the rewarding or aversive properties of a compound.[4] The paradigm relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a drug.[5] A preference for the drug-paired environment suggests rewarding properties, while avoidance indicates aversive effects.[4] This model can also be used to evaluate the ability of a compound to block the rewarding effects of a known drug of abuse.
Experimental Protocols
Protocol 1: Assessing the Aversive Properties of this compound
This protocol is designed to determine if this compound produces conditioned place aversion (CPA).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a specific vehicle solution recommended by the supplier)
-
Adult male or female rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6)
-
Conditioned Place Preference Apparatus (a two- or three-compartment box with distinct visual and tactile cues in each compartment)
-
Animal scale
-
Syringes and needles for administration (route of administration to be determined, e.g., intraperitoneal, subcutaneous)
Procedure:
-
Habituation (Day 1):
-
Handle the animals for a few minutes to acclimate them to the experimenter.
-
Place each animal in the center compartment of the CPP apparatus and allow free access to all compartments for 15-30 minutes.
-
Record the time spent in each compartment to establish baseline preference. An unbiased design is recommended, where the drug-paired compartment is assigned randomly.[4]
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating injections of this compound and vehicle.
-
On drug conditioning days (e.g., Days 2, 4, 6, 8):
-
Administer the selected dose of this compound.
-
Immediately confine the animal to one of the conditioning compartments for 30-45 minutes.
-
-
On vehicle conditioning days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle.
-
Confine the animal to the opposite compartment for 30-45 minutes.
-
-
The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test (Day 10):
-
Place the animal in the center compartment with free access to all compartments.
-
Record the time spent in each compartment for 15-30 minutes.
-
An increase in time spent in the vehicle-paired compartment compared to baseline suggests a conditioned place aversion to this compound.
-
Data Presentation:
| Treatment Group | N | Pre-Test Time in Drug-Paired Side (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Side (s) (Mean ± SEM) | Preference Score (Post-Test - Pre-Test) (Mean ± SEM) |
| Vehicle | 10 | |||
| This compound (Dose 1) | 10 | |||
| This compound (Dose 2) | 10 | |||
| This compound (Dose 3) | 10 |
Preference Score = Time in drug-paired chamber (Post-Test) - Time in drug-paired chamber (Pre-Test)
Protocol 2: Investigating the Blockade of Drug-Induced CPP by this compound
This protocol evaluates whether pre-treatment with this compound can prevent the rewarding effects of a known drug of abuse (e.g., morphine, cocaine).
Materials:
-
This compound
-
Rewarding drug (e.g., morphine sulfate)
-
Vehicle
-
Animals and CPP apparatus as in Protocol 1
Procedure:
-
Habituation (Day 1):
-
Follow the same procedure as in Protocol 1.
-
-
Conditioning (Days 2-9):
-
Animals will receive a pre-treatment injection followed by a primary treatment injection.
-
On drug conditioning days (e.g., Days 2, 4, 6, 8):
-
Administer this compound (or vehicle for control groups) as a pre-treatment.
-
After a specified pre-treatment time (e.g., 30 minutes), administer the rewarding drug.
-
Confine the animal to one of the conditioning compartments.
-
-
On vehicle conditioning days (e.g., Days 3, 5, 7, 9):
-
Administer vehicle as a pre-treatment.
-
After the pre-treatment time, administer vehicle as the primary treatment.
-
Confine the animal to the opposite compartment.
-
-
-
Test (Day 10):
-
Follow the same procedure as in Protocol 1.
-
A lack of preference for the drug-paired compartment in the group pre-treated with this compound would indicate a blockade of the rewarding effect.
-
Data Presentation:
| Pre-treatment Group | Primary Treatment Group | N | Pre-Test Time in Drug-Paired Side (s) (Mean ± SEM) | Post-Test Time in Drug-Paired Side (s) (Mean ± SEM) | Preference Score (Post-Test - Pre-Test) (Mean ± SEM) |
| Vehicle | Vehicle | 10 | |||
| Vehicle | Rewarding Drug | 10 | |||
| This compound (Dose 1) | Rewarding Drug | 10 | |||
| This compound (Dose 2) | Rewarding Drug | 10 |
Visualizations
Signaling Pathway
Caption: Mechanism of this compound as an opioid receptor antagonist.
Experimental Workflow
Caption: Workflow for a conditioned place preference study.
References
- 1. LY-255582 - Wikipedia [en.wikipedia.org]
- 2. LY-255582 - Wikiwand [wikiwand.com]
- 3. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of LY255582
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low oral bioavailability of the pan-opioid antagonist, LY255582.
Troubleshooting Guides
Issue: Sub-optimal plasma concentrations of this compound after oral administration.
Question: We are administering this compound orally in our animal models (rats/dogs) and observing significantly lower plasma concentrations than expected, leading to inconsistent pharmacological effects. Our initial pharmacokinetic data confirms an oral bioavailability of less than 1%. How can we improve the systemic exposure of this compound?
Answer: The low oral bioavailability of this compound is primarily attributed to extensive first-pass metabolism in the liver.[1] To overcome this, several formulation strategies can be employed to enhance absorption and reduce pre-systemic clearance. We recommend exploring the following approaches:
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport, partially bypassing the portal circulation and thus reducing first-pass metabolism.
-
Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate and solubility in the gastrointestinal tract.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation in the gut and improve its absorption profile.
Below are comparative tables of hypothetical data for these approaches and detailed experimental protocols.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables present hypothetical data to illustrate the potential improvements in the oral bioavailability of this compound using different formulation strategies compared to a standard suspension.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Standard Suspension | 10 | 15 ± 4 | 1.0 | 45 ± 12 | < 1% |
| SEDDS Formulation | 10 | 150 ± 35 | 1.5 | 600 ± 110 | ~15% |
| Solid Dispersion | 10 | 120 ± 28 | 1.0 | 480 ± 95 | ~12% |
| Nanoparticle Suspension | 10 | 180 ± 42 | 2.0 | 750 ± 150 | ~18% |
Table 2: Hypothetical Improvement in Permeability Across Caco-2 Cell Monolayers
| Formulation | Apparent Permeability Coefficient (Papp) x 10⁻⁶ cm/s | Efflux Ratio |
| This compound Solution | 0.5 ± 0.1 | 5.2 |
| SEDDS Formulation | 2.5 ± 0.4 | 2.1 |
| Nanoparticle Suspension | 3.1 ± 0.6 | 1.8 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS of this compound to improve its oral bioavailability.
Materials:
-
This compound
-
Oil phase: Capryol 90
-
Surfactant: Cremophor EL
-
Co-surfactant: Transcutol HP
-
Magnetic stirrer
-
Vortex mixer
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the required amounts of Capryol 90, Cremophor EL, and Transcutol HP in a glass vial. A common starting ratio is 40:40:20 (oil:surfactant:co-surfactant).
-
Heat the mixture to 40°C on a magnetic stirrer to ensure homogeneity.
-
Add the calculated amount of this compound to the mixture and stir until it is completely dissolved.
-
Vortex the mixture for 5 minutes to ensure uniform distribution.
-
-
Characterization:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 250 mL of distilled water in a glass beaker with gentle agitation. Record the time taken for the formation of a clear microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a dynamic light scattering (DLS) particle size analyzer.
-
In Vitro Drug Release: Perform dissolution studies using a USP Type II dissolution apparatus in simulated gastric and intestinal fluids.
-
Protocol 2: Preparation of this compound Solid Dispersion
Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion using a hydrophilic polymer.
Materials:
-
This compound
-
Hydrophilic carrier: Soluplus® or Povidone (PVP) K30
-
Solvent: Methanol
-
Rotary evaporator
-
Mortar and pestle
Methodology:
-
Solvent Evaporation Method:
-
Dissolve this compound and the chosen hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio) in a suitable amount of methanol.
-
The solvent is then removed under reduced pressure using a rotary evaporator at 50°C.
-
The resulting solid mass is further dried in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The dried mass is pulverized using a mortar and pestle and sieved to obtain a uniform particle size.
-
-
Characterization:
-
Drug Content: Determine the drug content of the solid dispersion using a validated HPLC method.
-
Dissolution Studies: Compare the dissolution profile of the solid dispersion with that of the pure drug in various dissolution media.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug in the dispersion.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound has low oral bioavailability?
A1: The primary reason for the low oral bioavailability of this compound is extensive first-pass metabolism, which occurs in the liver after absorption from the gastrointestinal tract.[1] This means that a significant portion of the drug is metabolized before it can reach systemic circulation.
Q2: Which animal models are most appropriate for studying the oral bioavailability of this compound?
A2: Rats and dogs are commonly used preclinical models for pharmacokinetic studies. Previous studies have characterized the low bioavailability of this compound in both species, making them suitable for evaluating the effectiveness of novel formulations.[1]
Q3: Are there any known drug-drug interactions that could affect the bioavailability of this compound?
A3: While specific drug-drug interaction studies for this compound are not widely published, compounds that inhibit or induce cytochrome P450 (CYP) enzymes, particularly CYP3A4, could potentially alter its metabolism and, consequently, its bioavailability.
Q4: How does this compound exert its pharmacological effect?
A4: this compound is a pan-opioid antagonist, meaning it blocks the mu, delta, and kappa opioid receptors.[2][3] By binding to these receptors, it prevents endogenous or exogenous opioids from activating them, thereby inhibiting their downstream signaling pathways.
Visualizations
Signaling Pathway
Caption: Antagonistic action of this compound on opioid receptor signaling.
Experimental Workflow
Caption: Workflow for developing and evaluating oral formulations of this compound.
Logical Relationship
Caption: Strategies to address the causes of low oral bioavailability of this compound.
References
- 1. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of LY255582 for in vivo Research
Welcome to the technical support center for LY255582. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound for in vivo experimental use. Due to its chemical structure, this compound can be challenging to dissolve in aqueous solutions, which is a critical step for achieving accurate and reproducible results in animal studies. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help you successfully formulate this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A high-concentration stock solution of this compound can be prepared in Dimethyl Sulfoxide (DMSO). A solubility of up to 15 mg/mL has been reported in DMSO, although this requires mechanical assistance and warming.[1] It is crucial to use anhydrous (dry) DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: How can I prepare this compound for subcutaneous injection in rodents?
A successfully used method for subcutaneous administration in rats involves dissolving this compound in an acidified aqueous solution.[2] The protocol involves dissolving the compound in water containing 1% lactic acid and then adjusting the pH to approximately 5.0 with sodium hydroxide.[2] This approach creates a salt form of the compound that is more soluble in water.
Q3: Can I use other common co-solvents like ethanol or polyethylene glycol (PEG)?
Q4: Is it possible to use cyclodextrins to improve the aqueous solubility of this compound?
Yes, cyclodextrins are a widely used formulation strategy to enhance the solubility of hydrophobic drugs by forming inclusion complexes.[7][8][9] Derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective.[9] There is no specific published data on the complexation of this compound with cyclodextrins, so it would be necessary to conduct phase solubility studies to determine the appropriate type and concentration of cyclodextrin to use.
Troubleshooting Guide
Encountering issues with solubility is common. Here are some steps to troubleshoot common problems:
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving. | Insufficient solvent volume or mechanical energy. | 1. Ensure you are using a sufficient volume of solvent. 2. Vortex the solution vigorously for several minutes. 3. Use a bath sonicator to provide mechanical energy. 4. Gently warm the solution (e.g., in a 37°C water bath) while mixing. |
| Compound precipitates after adding to an aqueous buffer. | The compound has reached its solubility limit in the final buffer. | 1. The concentration of the organic co-solvent (like DMSO) in the final solution may be too low. Try to maintain a minimal, yet effective, percentage of the co-solvent. 2. Add the concentrated stock solution to the aqueous buffer slowly while continuously vortexing. 3. The pH of the final solution may not be optimal. Check if adjusting the pH improves solubility. |
| I am concerned about the in vivo toxicity of the solvent. | High concentrations of some organic solvents can be toxic to animals. | 1. Minimize the concentration of the organic solvent in the final formulation. For DMSO, it is generally recommended to keep the final concentration below 5% of the total injected volume. 2. Always include a vehicle-only control group in your experiment to differentiate the effects of the compound from the effects of the solvent. 3. Explore alternative, less toxic formulation strategies, such as cyclodextrin-based vehicles. |
Quantitative Data Summary
The following table summarizes the known solubility information for this compound. As this is a research compound, comprehensive public data is limited.
| Solvent | Concentration (mg/mL) | Conditions & Notes |
| DMSO | 15[1] | Requires sonication and warming. Use of fresh, anhydrous DMSO is recommended.[1] |
| Water with 1% Lactic Acid (pH ~5.0) | Data not available | Has been successfully used for subcutaneous injections in rats.[2] |
| Ethanol | Data not available | Can be used as a co-solvent, but requires empirical testing. |
| Polyethylene Glycol (PEG) | Data not available | Can be used as a co-solvent, often in combination with other solvents. Requires empirical testing. |
| Aqueous Cyclodextrin Solution | Data not available | Requires phase solubility studies to determine the optimal type and concentration. |
Experimental Protocols
Protocol 1: Preparation of a 15 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder into a sterile, conical microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 15 mg/mL.
-
Vortex the tube vigorously for 2-3 minutes.
-
Place the tube in a bath sonicator for 10-15 minutes.
-
If the compound is still not fully dissolved, warm the solution in a 37°C water bath for 10-15 minutes, with intermittent vortexing.
-
Once fully dissolved, this stock solution can be stored at -20°C or -80°C for short-term or long-term storage, respectively.[1] Before use, thaw and vortex the solution to ensure it is homogeneous.
Protocol 2: Formulation for Subcutaneous Injection using Acidified Water
This protocol is adapted from a published study using this compound in rats.[2]
-
Prepare a 1% (v/v) solution of lactic acid in sterile water for injection.
-
Weigh the required amount of this compound and dissolve it in the 1% lactic acid solution.
-
Slowly add 1 N Sodium Hydroxide (NaOH) dropwise while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to approximately 5.0.
-
Add sterile water for injection to reach the final desired concentration.
-
Sterile-filter the final solution through a 0.22 µm syringe filter before injection.
Signaling Pathways and Experimental Workflows
As a pan-opioid antagonist, this compound blocks the signaling of mu (µ), kappa (κ), and delta (δ) opioid receptors.[1][10] These are G-protein coupled receptors (GPCRs) that, when activated by agonists, inhibit adenylyl cyclase and modulate ion channels. By blocking these receptors, this compound prevents these downstream effects.
Caption: Signaling pathway of a pan-opioid antagonist like this compound.
Caption: Workflow for preparing this compound solutions for in vivo research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrin Solubility Table [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jneurosci.org [jneurosci.org]
- 7. Solubility and related physicochemical properties of narcotic analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
Technical Support Center: Troubleshooting Inconsistent Results in LY255582 Behavioral Studies
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during behavioral studies with the non-selective opioid antagonist, LY255582.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenylpiperidine, non-selective opioid receptor antagonist. It exhibits high affinity for mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] Its primary mechanism of action is to block the binding of endogenous and exogenous opioids to these receptors, thereby inhibiting their downstream signaling pathways. This blockade is the basis for its observed effects on reducing food, water, and ethanol consumption in preclinical models.[2]
Q2: What are the known pharmacokinetic properties of this compound in rats?
This compound has a very low oral bioavailability (<1%) in rats due to extensive first-pass metabolism in the liver.[3] Following oral administration, the parent drug is rapidly absorbed and distributed, but is quickly converted to polar metabolites.[3] Intravenous administration results in significantly higher plasma concentrations of the parent drug.[3] This pharmacokinetic profile is a critical consideration for experimental design and data interpretation.
Q3: Are there any known off-target effects of this compound?
Current literature primarily focuses on the on-target effects of this compound at the mu, delta, and kappa opioid receptors. Studies have confirmed its binding profile and have not highlighted significant, behaviorally relevant off-target effects.[2] However, as with any pharmacological agent, the potential for unknown off-target effects should not be entirely dismissed, especially at higher doses.
Troubleshooting Guide for Inconsistent Behavioral Results
This guide addresses specific issues that may arise during behavioral experiments with this compound, presented in a question-and-answer format.
Issue 1: High variability or lack of a dose-dependent effect on consumption (food, ethanol).
-
Question: We are administering this compound orally and observing highly variable results between subjects, with no clear dose-response relationship. What could be the cause?
-
Possible Causes & Solutions:
-
Low and Variable Oral Bioavailability: The extensive first-pass metabolism of this compound leads to inconsistent plasma concentrations of the active drug when administered orally.[3] This is a major source of inter-individual variability.
-
Recommendation: Switch to a parenteral route of administration, such as subcutaneous (s.c.) or intraperitoneal (i.p.) injection, to bypass first-pass metabolism and achieve more consistent systemic exposure. If oral administration is necessary, consider co-administration with an inhibitor of relevant metabolic enzymes, though this would require extensive validation.
-
-
Inadequate Acclimation and Handling: Stress from handling and the experimental environment can significantly impact feeding and drinking behavior, masking the effects of the compound.
-
Recommendation: Ensure a thorough acclimation period for the animals to the housing, handling, and testing procedures. Standardize handling techniques across all experimenters.
-
-
Strain and Sex Differences: Different rat or mouse strains can exhibit varied metabolic rates and behavioral responses. Sex differences in metabolism and sensitivity to opioid antagonists may also contribute to variability.
-
Recommendation: Use a single, well-characterized strain and sex of animals for a given study. Report the specific strain and sex in all publications.
-
-
Issue 2: Unexpected effects on locomotor activity or general behavior.
-
Question: We are observing changes in general activity levels in our animals treated with this compound, which is confounding our interpretation of consumption data. Is this expected?
-
Possible Causes & Solutions:
-
Blockade of Endogenous Opioid Tone: Endogenous opioids play a role in modulating activity and arousal. Antagonism of these systems, particularly kappa opioid receptors, can sometimes lead to alterations in locomotion or induce a dysphoric-like state that could manifest as changes in general behavior.
-
Recommendation: Include a comprehensive assessment of locomotor activity (e.g., open field test) as a control experiment to determine if the observed effects on consumption are independent of changes in general activity.
-
-
Aversive Properties of the Compound: At higher doses, opioid antagonists can be aversive, leading to conditioned taste aversion or place aversion. This could be misinterpreted as a specific effect on the rewarding properties of the consumed substance.
-
Recommendation: Conduct a conditioned taste aversion study to assess the potential aversive effects of this compound at the doses being used in the primary behavioral assay.
-
-
Issue 3: Diminishing effects of this compound over repeated administrations.
-
Question: The suppressive effect of this compound on consumption seems to decrease with repeated dosing. Are the animals developing tolerance?
-
Possible Causes & Solutions:
-
Receptor Upregulation: Chronic administration of an antagonist can sometimes lead to an upregulation of the target receptors as the system attempts to compensate for the blockade.
-
Recommendation: If chronic administration is planned, consider intermittent dosing schedules. It may also be necessary to perform receptor binding studies at the end of the experiment to assess for changes in opioid receptor density.
-
-
Behavioral Compensation: Animals may learn to overcome the pharmacological effects of the drug through behavioral strategies.
-
Recommendation: Analyze the microstructure of the behavior (e.g., bout size, bout frequency) to understand how the consumption pattern is changing over time.
-
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (35 mg/kg) | Intravenous Administration (1 mg/kg) |
| Peak Plasma Level (Cmax) | 7.9 ng/ml | 160 ng/ml |
| Half-life (t1/2) of Parent Drug | 1.5 hr | 1.5 hr |
| Bioavailability | < 1% | N/A |
Data extracted from[3]
Table 2: In Vivo Receptor Occupancy of this compound in Rat Brain
| Receptor | Relative Order of Potency |
| Mu (µ) | 1 |
| Kappa (κ) | 2 |
| Delta (δ) | 3 |
Data extracted from[1]
Experimental Protocols
1. Operant Self-Administration of Ethanol
-
Objective: To assess the effect of this compound on the motivation to consume ethanol.
-
Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Procedure:
-
Training: Rats are trained to press one lever for a reward (e.g., 10% sucrose solution) and an inactive lever that has no consequences. Once lever pressing is established, the reward is gradually faded to an ethanol solution (e.g., 10-20% v/v).
-
Baseline: Animals are allowed to self-administer ethanol until a stable baseline of intake is achieved over several consecutive days.
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at a predetermined time before the operant session (e.g., 30 minutes).
-
Testing: The number of lever presses on the active and inactive levers, as well as the volume of ethanol consumed, are recorded. A dose-response curve for this compound can be generated.
-
-
Key Considerations: The schedule of reinforcement (e.g., fixed ratio, progressive ratio) can be manipulated to assess different aspects of motivation.
2. Conditioned Taste Aversion (CTA)
-
Objective: To determine if this compound has aversive properties that could non-specifically suppress consumption.
-
Apparatus: Home cages with two drinking bottles.
-
Procedure:
-
Habituation: Rats are habituated to receiving their daily water from two bottles for a set period (e.g., 30 minutes).
-
Conditioning: On the conditioning day, rats are presented with a novel tasting solution (e.g., saccharin) in one bottle. Immediately following the drinking session, they are injected with either this compound or vehicle.
-
Testing: Two days later, the rats are given a two-bottle choice between the novel tasting solution and water. A significant decrease in the preference for the novel taste in the this compound-treated group compared to the vehicle group indicates a conditioned taste aversion.
-
-
Key Considerations: The dose of this compound used should be consistent with the doses used in the primary behavioral experiments.
Visualizations
Caption: A typical experimental workflow for a behavioral study involving this compound.
References
- 1. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing LY255582 dosage to minimize side effects in rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the pan-opioid antagonist LY255582 in rat models. The information is designed to help optimize dosage while minimizing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a phenylpiperidine derivative that acts as a potent and non-selective antagonist for all three major opioid receptors: mu, delta, and kappa.[1] Its primary mechanism is to block the binding of endogenous and exogenous opioids to these receptors, thereby inhibiting their downstream signaling effects. In vivo dose-occupancy experiments in rats have demonstrated a relative order of potency of mu > kappa > delta.[1]
Q2: What are the known pharmacokinetic properties of this compound in rats?
Pharmacokinetic studies in rats have shown that this compound has a relatively short half-life and low oral bioavailability due to extensive first-pass metabolism.[2] Key pharmacokinetic parameters are summarized in the table below.
Q3: What are the expected primary effects of this compound in rats based on its mechanism of action?
As a pan-opioid antagonist, this compound is expected to reduce behaviors mediated by the endogenous opioid system. This includes a potential reduction in food and water intake.[3][4]
Q4: Are there any known specific side effects of this compound in rats from preclinical safety studies?
Publicly available preclinical safety data specifically detailing the side effect profile of this compound in rats is limited. However, based on its mechanism of action as a non-selective opioid antagonist, potential side effects can be inferred from studies with similar compounds like naltrexone. These may include dose-dependent changes in behavior, body temperature, and gastrointestinal function.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound in rats and offers strategies for mitigation.
Issue 1: Significant Reduction in Food and Water Intake
-
Question: We observed a significant decrease in food and water consumption in our rats after administering this compound. Is this an expected effect, and how can we manage it to ensure animal welfare?
-
Answer: Yes, a reduction in food and water intake is an expected pharmacological effect of opioid antagonists.[3][4] To manage this, consider the following:
-
Dosage Optimization: Start with the lowest effective dose of this compound for your experimental endpoint and titrate upwards carefully, monitoring food and water intake at each dose level.
-
Hydration and Nutrition Support: For studies requiring higher doses or chronic administration, ensure rats are well-hydrated and nourished. This may involve providing highly palatable and energy-dense food supplements. In severe cases, subcutaneous fluid administration may be necessary, in consultation with your institution's veterinary staff.
-
Acclimation Period: A gradual dose escalation during an acclimation period may help the animals adapt to the effects of the drug.
-
Issue 2: Unexpected Behavioral Changes (e.g., Agitation, Sedation, or Altered Locomotor Activity)
-
Question: Our rats are showing signs of agitation and increased rearing behavior after this compound administration. Is this a known side effect, and what could be the cause?
-
Answer: While specific data for this compound is scarce, other opioid antagonists like naltrexone have been shown to have dose-dependent effects on locomotor activity and rearing in rats.[5] High doses of opioid antagonists can sometimes lead to a dysphoric-like state.
-
Dose-Response Assessment: Conduct a dose-response study to determine if the observed behavioral changes are dose-dependent. Lowering the dose may alleviate these effects while maintaining the desired therapeutic effect.
-
Observational Scoring: Implement a systematic observational scoring system to quantify the behavioral changes. This will help in objectively assessing the severity of the side effects at different doses.
-
Control for Environmental Stressors: Ensure the experimental environment is calm and free from unnecessary stressors, as this can exacerbate behavioral side effects.
-
Issue 3: Hypothermia or Hyperthermia
-
Question: We've noticed a drop in the body temperature of our rats following this compound administration. Is this a concern?
-
Answer: Opioid antagonists like naltrexone can induce a dose-dependent hypothermia, which may be followed by hyperthermia.[6][7]
-
Temperature Monitoring: Regularly monitor the body temperature of the animals, especially during the initial hours after drug administration.
-
Thermoregulatory Support: If significant hypothermia is observed, provide supplemental heating (e.g., a warming pad) to maintain normal body temperature.
-
Dose Adjustment: Consider reducing the dose of this compound if thermoregulatory effects are severe and interfere with the experimental outcomes.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (35 mg/kg) |
| Peak Plasma Level (Cmax) | 160 ng/ml | 7.9 ng/ml |
| Half-life (t1/2) | 1.5 hours | Not directly determined for parent drug |
| Bioavailability | - | < 1% |
| Radioactivity Half-life | 7.9 hours | 31.7 hours |
Data sourced from a study on the disposition of [14C]this compound in rats.[2]
Table 2: Dose-Dependent Effects of Naltrexone (as a proxy for a pan-opioid antagonist) in Rats
| Dose Range | Observed Effect | Species/Strain | Reference |
| 0.5 - 10.0 mg/kg (i.p.) | Dose-dependent reduction in rearing behavior | Rats | [5] |
| 80 - 160 mg/kg (i.p.) | Induction of hypothermia | Rats | [6] |
| 1 - 30 mg/kg | Dose-dependent hypothermia followed by hyperthermia | Male Rats | [7] |
This table provides data on naltrexone as a representative pan-opioid antagonist to suggest potential dose-related side effects that could be monitored for with this compound.
Experimental Protocols
Protocol 1: Observational Assessment of Side Effects
This protocol provides a framework for systematically observing and scoring potential side effects of this compound in rats.
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes for 3 consecutive days prior to the experiment.
-
Baseline Observation: On the day of the experiment, record baseline behaviors for 30 minutes before drug administration.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Post-Dose Observation: At predefined time points (e.g., 15, 30, 60, 120, and 240 minutes) after administration, observe each rat for a fixed period (e.g., 5 minutes).
-
Scoring: Score the presence and severity of the following signs:
-
General Activity: Hypoactivity, hyperactivity, stereotypy (e.g., repetitive gnawing, head weaving).
-
Posture: Hunched posture, piloerection.
-
Gastrointestinal: Diarrhea, abdominal writhing.
-
Autonomic Signs: Salivation, chromodacryorrhea ("red tears").
-
Body Temperature: Measure rectal temperature at each time point.
-
-
Data Analysis: Compare the scores and body temperature readings at each time point to the baseline values and to a vehicle-treated control group.
Mandatory Visualization
Caption: Experimental workflow for assessing side effects of this compound in rats.
Caption: Mechanism of this compound action on opioid receptor signaling pathways.
References
- 1. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The suppressant effects of naloxone on food and water intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of opiate antagonists on milk intake of preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of naltrexone on amphetamine-induced locomotion and rearing: acute and repeated injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naltrexone-induced hypothermia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Naloxone, naltrexone and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of LY255582 in solution for long-term experiments
This technical support center provides guidance on the stability of LY255582 in solution for long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For long-term stability, it is recommended to store stock solutions of this compound under specific conditions to minimize degradation. Unopened, solid this compound should be stored at -20°C, protected from moisture and under a nitrogen atmosphere. For stock solutions, the following storage durations are advised[1]:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month
It is crucial to store the solutions protected from moisture and under a nitrogen atmosphere to prevent degradation[1].
Q2: Which solvents are suitable for preparing this compound solutions?
A2: The choice of solvent depends on the experimental application (in vitro vs. in vivo).
-
In Vitro Experiments: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions for in vitro assays.[1] For working solutions, it is important to consider the tolerance of your specific cell line or assay system to the final DMSO concentration.
-
In Vivo Experiments: For animal studies, this compound has been successfully dissolved in the following vehicles:
-
1% lactic acid in saline.[2]
-
Lactic acid with the pH adjusted to 5.0 using sodium hydroxide.
-
Q3: My experimental results are inconsistent when using this compound solutions over several days. What could be the cause?
A3: Inconsistent results in long-term experiments can often be attributed to the degradation of the compound in the working solution. While stock solutions are stable for extended periods when stored correctly, the stability of diluted working solutions at room temperature or 4°C over several days is not well-documented in publicly available literature. It is highly recommended to assess the stability of this compound under your specific experimental conditions (solvent, temperature, light exposure). Consider preparing fresh working solutions daily from a frozen stock or conducting a stability study as outlined in the experimental protocols section below.
Q4: How can I check the stability of my this compound solution?
A4: To determine the stability of your this compound solution, you can perform a stability-indicating analysis using High-Performance Liquid Chromatography (HPLC). This technique separates the parent compound from any potential degradation products. By analyzing samples of your solution at different time points, you can quantify the amount of intact this compound remaining. A detailed protocol for a general stability assessment is provided below.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways of this compound in solution under various conditions (e.g., hydrolysis, oxidation, photolysis) are not extensively detailed in the available literature. However, in vivo studies have shown that this compound undergoes extensive first-pass metabolism, resulting in the formation of polar metabolites.[3] This suggests that the molecule is susceptible to metabolic degradation, but does not directly inform on its chemical stability in an aqueous solution. To identify potential degradation products in your experimental setup, a forced degradation study coupled with mass spectrometry (LC-MS) can be performed.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommended Atmosphere | Reference |
| -80°C | Up to 6 months | Nitrogen | [1] |
| -20°C | Up to 1 month | Nitrogen | [1] |
Table 2: Solvents Used for this compound Solutions in Published Studies
| Application | Solvent | Reference |
| In Vitro | Dimethyl Sulfoxide (DMSO) | [1] |
| In Vivo (rats) | 1% Lactic Acid in Saline | [2] |
| In Vivo (rats) | Lactic Acid (pH adjusted to 5.0) |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol describes a general method to determine the stability of this compound in a specific solvent and at a particular storage temperature using HPLC.
1. Preparation of this compound Solution:
-
Prepare a solution of this compound in the desired solvent (e.g., cell culture medium, phosphate-buffered saline with a small percentage of DMSO) at the final concentration used in your experiments.
-
Prepare a sufficient volume to draw samples at multiple time points.
2. Storage Conditions:
-
Aliquot the solution into several sealed, light-protected containers.
-
Store the aliquots under the desired conditions (e.g., room temperature, 4°C, 37°C).
3. Sample Collection:
-
At each time point (e.g., 0, 24, 48, 72, 96 hours, and 1 week), retrieve an aliquot.
-
The T=0 sample will serve as the baseline.
-
Immediately analyze the sample by HPLC or store it at -80°C until analysis.
4. HPLC Analysis:
-
Use a validated stability-indicating HPLC method. While a specific method for this compound is not publicly available, a general reverse-phase HPLC method can be developed.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by measuring the UV absorbance spectrum of this compound.
-
Quantification: Calculate the peak area of the intact this compound.
5. Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at T=0.
-
Calculate the percentage of this compound remaining at each time point.
-
A common threshold for stability is retaining at least 90% of the initial concentration.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: this compound acts as an antagonist at opioid receptors.
References
challenges with subcutaneous vs. intravenous LY255582 administration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the pan-opioid antagonist, LY255582. The focus is on addressing potential challenges encountered during subcutaneous (SC) versus intravenous (IV) administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-selective phenylpiperidine opioid antagonist.[1] It exhibits high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors, effectively blocking the binding of endogenous and exogenous opioids.[2][3] Its primary mechanism is the competitive antagonism of these receptors, which modulates downstream signaling pathways involved in various physiological processes, including pain, reward, and appetite.[2][4] Studies have shown that this compound can reduce ethanol, food, and water consumption in animal models.[1]
Q2: What are the primary differences in pharmacokinetic profiles between intravenous and subcutaneous administration?
Q3: Are there any known formulation challenges specific to this compound for subcutaneous injection?
A3: Specific formulation data for subcutaneous delivery of this compound is not publicly available. However, general challenges for subcutaneous formulations, particularly for small molecules, include ensuring solubility, stability, and appropriate viscosity for injection. High concentrations, which are often required for small-volume subcutaneous injections, can sometimes lead to issues with drug precipitation or aggregation.[5][6] The pH and osmolality of the formulation are also critical to minimize injection site reactions.
Q4: What is the known signaling pathway for opioid antagonists like this compound?
A4: As an antagonist, this compound blocks the signaling cascades typically initiated by opioid agonists. When an agonist binds to an opioid receptor (a G-protein-coupled receptor), it triggers the dissociation of the G-protein complex into Gα and Gβγ subunits.[4] This initiates downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of pathways like MAP kinase.[4][7] By blocking the receptor, this compound prevents these signaling events from occurring.
Troubleshooting Guides
Issue 1: Variability in Experimental Results with Subcutaneous Administration
| Potential Cause | Troubleshooting Steps |
| Improper Injection Technique | Ensure consistent injection depth and volume. For rodents, lift the skin to create a "tent" and insert the needle at the base.[8] Aspirate briefly to ensure a blood vessel has not been entered.[9] |
| Injection Site Location | Use a consistent injection site for all animals in a study group, as absorption rates can vary between different anatomical locations. Recommended sites in mice include the loose skin around the neck and shoulder area.[8] |
| Formulation Issues | If the drug solution is precipitating or is too viscous, re-evaluate the formulation. Consider adjusting the pH, excipients, or drug concentration.[6] |
| Animal Strain/Sex/Age | Differences in skin physiology and adipose tissue can affect absorption. Ensure that animal characteristics are consistent across experimental groups. |
Issue 2: Injection Site Reactions (Swelling, Redness, Inflammation)
| Potential Cause | Troubleshooting Steps |
| Non-physiological Formulation | Verify that the pH and osmolality of the vehicle are within a physiologically tolerable range. If not, adjust the formulation buffer. |
| High Injection Volume | For small animals, large injection volumes can cause tissue distension and irritation. Consider splitting the dose into multiple injection sites or reducing the total volume by increasing the drug concentration.[10] |
| Contamination | Ensure sterile technique is used throughout the preparation and injection process. Use a new sterile needle and syringe for each animal.[8] |
| Irritating Vehicle/Excipients | If the vehicle itself is causing a reaction, consider testing alternative, well-tolerated vehicles such as sterile saline or phosphate-buffered saline (PBS). |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound (Oral vs. Intravenous)
Data derived from studies in rats and dogs. No direct subcutaneous data is available.
| Parameter | Intravenous (IV) | Oral | Key Observation | Reference |
| Bioavailability | 100% | < 1% | Very low oral bioavailability due to extensive first-pass metabolism. | [11] |
| Peak Plasma Level (Cmax) - Rat | 160 ng/ml (1 mg/kg) | 7.9 ng/ml (35 mg/kg) | IV administration leads to significantly higher peak concentrations. | [11] |
| Peak Plasma Level (Cmax) - Dog | 311 ng/ml (0.72 mg/kg) | 11.5 ng/ml (7.2 mg/kg) | Consistent with rat data, IV Cmax is substantially higher. | [11] |
| Half-life (t½) - Rat | 1.5 hours | 1.5 hours | The half-life of the parent drug is similar regardless of the route. | [11] |
| Half-life (t½) - Dog | 3.2 hours | 3.2 hours | The half-life of the parent drug is consistent between routes. | [11] |
Table 2: General Comparison of Expected Outcomes: Subcutaneous vs. Intravenous Administration
| Parameter | Intravenous (IV) | Subcutaneous (SC) (Expected) | Implication for Experiments |
| Absorption Rate | Instantaneous | Slower, absorption-dependent | SC route will have a delayed onset of action. |
| Bioavailability | 100% | Potentially < 100% | Higher doses may be needed for SC administration to achieve the same systemic exposure as IV. |
| Peak Concentration (Cmax) | High and immediate | Lower and delayed | May reduce potential for acute, concentration-dependent side effects but could also impact peak efficacy. |
| Duration of Exposure | May be shorter depending on clearance | Can be prolonged ("flip-flop" kinetics) | SC administration might provide a more sustained drug level, which could be advantageous for certain experimental designs. |
| Local Tissue Reactions | Minimal (unless extravasation occurs) | Possible (irritation, inflammation) | Injection sites should be monitored post-administration. |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration in Mice (Tail Vein)
Materials:
-
This compound solution in a sterile, injectable vehicle (e.g., sterile saline)
-
Mouse restrainer
-
Heat lamp or warm water to induce vasodilation
-
Sterile 27-30 gauge needles and 1 ml syringes
-
70% alcohol swabs
Procedure:
-
Prepare the this compound solution to the desired concentration. Draw the correct volume into the syringe.
-
Secure the mouse in a restraint device, exposing the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water for 30-60 seconds to dilate the lateral tail veins.
-
Wipe the tail with a 70% alcohol swab.
-
Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site with a fresh needle.
-
After injection, withdraw the needle and apply gentle pressure to the site with a dry gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 2: Subcutaneous (SC) Administration in Mice
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Sterile 25-27 gauge needles and 1 ml syringes
-
70% alcohol swabs (optional)
Procedure:
-
Prepare the this compound solution and draw the required volume into the syringe.
-
Securely restrain the mouse by scruffing the neck and back to expose the dorsal region.
-
Lift the loose skin over the shoulders to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Gently pull back on the plunger (aspirate) to ensure no blood is drawn, confirming the needle is not in a blood vessel.[9]
-
Inject the solution smoothly. A small lump or bleb will form under the skin, which should dissipate as the solution is absorbed.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the mouse to its cage and monitor the injection site for any signs of irritation or adverse reaction over the next 24-48 hours.
References
- 1. LY-255582 - Wikipedia [en.wikipedia.org]
- 2. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xtalks.com [xtalks.com]
- 6. downstreamcolumn.com [downstreamcolumn.com]
- 7. researchgate.net [researchgate.net]
- 8. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Stress in Animals During LY255582 Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize stress in laboratory animals during the administration of LY255582.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-selective, phenylpiperidine opioid antagonist.[1] It functions by blocking the activity of the three main opioid receptors: mu (µ), delta (δ), and kappa (κ).[2][3] By binding to these receptors, this compound prevents endogenous opioids or exogenously administered opioid agonists from exerting their effects. This mechanism of action has been studied for its potential to reduce the consumption of food, water, and ethanol in animal models.[1]
Q2: What are the common administration routes for this compound in animal studies?
A2: Based on preclinical studies, the most common administration routes for this compound in rodents are oral (PO), intravenous (IV), and intraperitoneal (IP). The choice of administration route often depends on the experimental objectives, such as studying bioavailability or central nervous system effects.
Q3: What are the potential stressors for animals during this compound administration?
A3: Stress in animals during this compound administration can arise from several sources:
-
Handling and Restraint: Improper or prolonged handling and restraint are significant sources of stress.
-
Administration Procedure: The physical act of oral gavage, or injection (SC, IP, IV) can be inherently stressful.
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound may cause irritation or adverse reactions.
-
Pharmacological Effects of this compound: As an opioid antagonist, this compound can block the body's natural pain-relief and reward pathways, which may lead to a state of unease or dysphoria.[4][5][6]
Q4: What are the signs of stress or dysphoria in rodents?
A4: Researchers should be vigilant for both physiological and behavioral signs of stress and dysphoria.
-
Physiological Signs:
-
Increased heart rate and blood pressure
-
Elevated plasma corticosterone levels
-
Changes in body weight[7]
-
Porphyrin staining (red tears) in rats
-
-
Behavioral Signs:
Q5: How can I habituate animals to the administration procedure to minimize stress?
A5: Habituation is a critical step in reducing procedural stress.
-
Handling: Handle the animals for several days prior to the start of the experiment to accustom them to human contact.
-
Mock Procedures: Conduct mock administrations using the vehicle alone to familiarize the animals with the restraint and administration process.
-
Positive Reinforcement: Associate handling and procedures with positive stimuli, where appropriate for the study design.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound administration and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Animal exhibits signs of distress (vocalization, struggling) during oral gavage. | - Improper restraint- Incorrect gavage needle size or insertion technique- Esophageal irritation | - Review Restraint Technique: Ensure a firm but gentle grip that does not constrict breathing.[8][9] - Check Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.[8] Lubricate the tip with water or a non-irritating, water-soluble lubricant.[10] - Refine Insertion: Ensure the needle is passed gently along the roof of the mouth and into the esophagus, not the trachea. If resistance is met, do not force it.[8][9] |
| Swelling or signs of irritation at the subcutaneous (SC) or intraperitoneal (IP) injection site. | - Improper injection technique- Irritating vehicle or formulation- High injection volume | - Technique: For SC injections, ensure a "tent" of skin is created and the needle is inserted into the subcutaneous space. For IP injections, use the lower right abdominal quadrant to avoid organs.[11] - Vehicle: Ensure the pH of the this compound solution is close to neutral. If using a non-aqueous vehicle, ensure it is appropriate for the injection route.[11] - Volume: Adhere to recommended injection volumes (see tables below). For larger volumes, consider splitting the dose into multiple injection sites. |
| Animal appears lethargic or shows signs of dysphoria (agitation, lack of interest in surroundings) post-administration. | - Pharmacological effect of this compound (opioid antagonism)- Stress from the procedure | - Observe and Document: Carefully document the onset, duration, and severity of these signs. - Consider Dose Reduction: If signs are severe and persistent, a lower dose of this compound may be necessary if scientifically permissible. - Refine Handling: Minimize all other potential stressors in the animal's environment. Ensure a calm and quiet post-procedure environment. |
| Variability in experimental data. | - Inconsistent administration technique leading to variable dosing- High stress levels impacting physiological readouts | - Standardize Procedures: Ensure all personnel are thoroughly trained and follow a standardized protocol for handling, restraint, and administration. - Minimize Stress: Implement all recommended stress-reduction techniques consistently across all experimental groups. - Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions before the study begins. |
Data Presentation
Table 1: Recommended Administration Volumes and Needle/Gavage Tube Sizes for Rodents
| Route | Species | Maximum Volume | Recommended Needle/Tube Gauge | Reference(s) |
| Oral Gavage | Mouse | 10 mL/kg | 18-20 gauge | [8][9] |
| Rat | 10-20 mL/kg | 16-18 gauge | [8][9] | |
| Subcutaneous (SC) | Mouse | 10 mL/kg | 25-27 gauge | [11] |
| Rat | 5-10 mL/kg | 23-25 gauge | [11] | |
| Intraperitoneal (IP) | Mouse | 10 mL/kg | 25-27 gauge | [11] |
| Rat | 10 mL/kg | 23-25 gauge | [11] |
Note: Smaller volumes are always preferable to minimize discomfort.[9]
Table 2: this compound Dosages Used in Preclinical Studies
| Species | Route | Dosage | Study Focus | Reference(s) |
| Rat | Intravenous (IV) | 1 mg/kg | Pharmacokinetics | [7] |
| Rat | Oral (PO) | 35 mg/kg | Pharmacokinetics | [7] |
| Dog | Intravenous (IV) | 0.72 mg/kg | Pharmacokinetics | [7] |
| Dog | Oral (PO) | 7.2 mg/kg | Pharmacokinetics | [7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional IACUC regulations.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Balance and weigh boats
-
Mortar and pestle or other homogenization equipment
-
Graduated cylinders and beakers
-
pH meter
-
Sterile, flexible, ball-tipped gavage needles (16-18 gauge for adult rats)[8][9]
-
Appropriately sized syringes
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 35 mg/kg) and the number and weight of the animals.[7]
-
If this compound is in solid form, finely grind it using a mortar and pestle.
-
Gradually add the vehicle while mixing to create a homogenous suspension.
-
Check the pH of the final suspension and adjust to be near neutral if necessary.
-
-
Animal Handling and Restraint:
-
Administration:
-
Measure the length of the gavage tube from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing perforation.[8][9]
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the tube passes into the esophagus. The tube should advance smoothly without resistance.[8][9]
-
Once the tube is in place, dispense the suspension slowly and steadily.
-
Gently remove the gavage tube in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its home cage and monitor for at least 15-30 minutes for any signs of respiratory distress, which could indicate accidental tracheal administration.[10]
-
Continue to monitor for behavioral signs of stress or dysphoria.
-
Visualizations
Opioid Receptor Signaling Pathway Antagonized by this compound
References
- 1. washcoll.edu [washcoll.edu]
- 2. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mspca.org [mspca.org]
- 5. dvm360.com [dvm360.com]
- 6. researchgate.net [researchgate.net]
- 7. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Accounting for the First-Pass Metabolism of LY255582
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and accounting for the extensive first-pass metabolism of the opioid antagonist, LY255582. The content is structured to address common challenges and provide practical guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the first-pass metabolism and why is it important for this compound?
A1: The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation.[1] For orally administered drugs, this primarily occurs in the liver and gut wall.[1] this compound exhibits a very low oral bioavailability of less than 1% in rats and dogs, which is attributed to extensive first-pass metabolism.[2] This means that a large portion of the orally administered dose is metabolized and inactivated before it can exert its pharmacological effects, making it crucial to account for this in experimental design and dose selection.
Q2: What is known about the metabolites of this compound?
A2: Studies have shown that this compound is metabolized into polar metabolites.[2] However, the specific chemical structures of these metabolites have not been fully characterized in publicly available literature.[2] The primary route of elimination of radioactivity from [14C]this compound in rats and dogs is through urine, containing these polar metabolites, with very little parent drug being excreted unchanged.[2]
Q3: Which enzyme systems are likely responsible for the metabolism of this compound?
A3: While specific enzymes have not been identified for this compound, the cytochrome P450 (CYP450) superfamily of enzymes is the most prominent system involved in the metabolism of most drugs.[3][4][5][6] It is highly probable that one or more CYP450 isozymes, such as those from the CYP1, CYP2, or CYP3 families, are responsible for the oxidative metabolism of this compound.[3][4] Other potential, though less common, enzyme systems could also be involved.[5]
Q4: How can I determine the metabolic stability of this compound in my experimental system?
A4: The metabolic stability of this compound can be assessed using in vitro systems such as liver microsomes or hepatocytes.[7][8][9] These experiments involve incubating the compound with the biological matrix and monitoring the decrease in the parent drug concentration over time. The rate of disappearance provides an indication of its intrinsic clearance.
Troubleshooting Guides
Problem: Low or undetectable plasma concentrations of this compound after oral administration.
-
Possible Cause: Extensive first-pass metabolism. As established, the oral bioavailability of this compound is extremely low.[2]
-
Troubleshooting Steps:
-
Verify Dose: Ensure the administered dose is appropriate. Due to high first-pass metabolism, a significantly higher oral dose is required to achieve therapeutic plasma concentrations compared to an intravenous dose.[1]
-
Switch Route of Administration: If experimentally feasible, consider intravenous (IV) administration to bypass the first-pass effect and establish a baseline for systemic exposure.[2]
-
Use a Sensitive Analytical Method: Employ a highly sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[10]
-
Measure Metabolites: If the parent drug is undetectable, consider quantifying the major polar metabolites as a marker of absorption and metabolism.
-
Problem: Difficulty in identifying the metabolic pathways of this compound.
-
Possible Cause: Formation of multiple, polar, and potentially novel metabolites.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes from relevant species (e.g., rat, dog, human) to generate metabolites in a controlled environment.[7][8][11]
-
High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolites, aiding in the prediction of elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS fragmentation studies on the parent drug and potential metabolites to elucidate their structures.
-
Radiolabeling: If available, use radiolabeled this compound (e.g., [14C]this compound) to track all drug-related material, including metabolites that may not be readily detectable by standard MS methods.[2]
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs
| Parameter | Rat | Dog |
| Oral Bioavailability | < 1% | < 1% |
| IV Dose | 1 mg/kg | 0.72 mg/kg |
| Oral Dose | 35 mg/kg | 7.2 mg/kg |
| Peak Plasma Level (IV) | 160 ng/mL | 311 ng/mL |
| Peak Plasma Level (Oral) | 7.9 ng/mL | 11.5 ng/mL |
| Half-life (Parent Drug) | 1.5 hr | 3.2 hr |
Data compiled from literature.[2]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction. For a negative control, add buffer instead of NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant, from which the in vitro half-life can be calculated.
Protocol 2: Identification of CYP450 Isozymes Involved in this compound Metabolism
-
Incubation with Recombinant CYPs: Incubate this compound (1 µM) with a panel of individual recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH at 37°C for a fixed time (e.g., 60 minutes).
-
Chemical Inhibition: In parallel, incubate this compound with pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP450 isozymes.
-
Reaction Termination and Sample Processing: Stop the reactions and process the samples as described in Protocol 1.
-
Analysis: Quantify the depletion of this compound or the formation of a specific metabolite.
-
Data Interpretation:
-
Significant metabolism by a specific recombinant CYP indicates its involvement.
-
A significant reduction in metabolism in the presence of a selective inhibitor confirms the role of the corresponding CYP isozyme.
-
Visualizations
Caption: Workflow of the first-pass metabolism of orally administered this compound.
Caption: Experimental workflow for in vitro metabolism studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Disposition of the opioid antagonist, this compound, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
best practices for handling and storing LY255582 powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of LY255582 powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pan-opioid receptor antagonist with high affinity for the mu (μ), delta (δ), and kappa (κ) opioid receptors.[1][2] Its primary mechanism of action is to block the signaling of these receptors, which are involved in a variety of physiological processes. Agonist stimulation of opioid receptors has been shown to increase feeding in rodents, and as an antagonist, this compound can produce a sustained reduction in food intake and body weight in rodent models of obesity.[3]
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder should be stored under nitrogen and away from moisture. For long-term storage, it is recommended to store the powder at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the powder into smaller, single-use vials upon receipt.[2]
Q3: How should I prepare a stock solution of this compound?
A3: The preparation of a stock solution depends on the intended experimental use. For in vivo studies in rats, this compound has been dissolved in 1% lactic acid in saline or in lactic acid with the pH adjusted to 5.00 using 1 N NaOH.[4][5] It is crucial to select an appropriate solvent based on the specific requirements of your experiment.
Q4: What are the known binding affinities of this compound for the opioid receptors?
A4: this compound exhibits high affinity for all three major opioid receptors. The inhibitory constant (Ki) values are as follows:
| Receptor Subtype | Ki (nM) |
| Mu (μ) | 0.4 |
| Kappa (κ) | 2.0 |
| Delta (δ) | 5.2 |
| (Data sourced from MedchemExpress)[2] |
Troubleshooting Guide
Issue: The this compound powder will not fully dissolve in my chosen solvent.
-
Solution 1: Adjust the pH. For aqueous solutions, the pH can significantly impact solubility. As noted in some studies, adjusting the pH to around 5.0 with NaOH after dissolving in lactic acid can aid solubility.[5]
-
Solution 2: Gentle Warming. Gentle warming of the solution may improve solubility. However, be cautious as excessive heat can lead to degradation of the compound.
-
Solution 3: Sonication. Using a sonicator can help to break up any clumps of powder and facilitate dissolution.
-
Solution 4: Try an alternative solvent. If the powder remains insoluble, you may need to consider a different solvent system that is compatible with your experimental design.
Issue: I am observing inconsistent results in my experiments.
-
Solution 1: Aliquot your stock solutions. Repeated freeze-thaw cycles of your stock solution can lead to degradation of this compound.[2] It is best practice to prepare single-use aliquots to ensure consistency between experiments.
-
Solution 2: Verify the concentration of your stock solution. It is recommended to verify the concentration of your stock solution using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC, if possible.
-
Solution 3: Ensure proper storage. Improper storage of the powder or stock solutions can lead to degradation. Always store at the recommended temperatures and protect from moisture.[2]
Issue: I am concerned about the safety of handling this compound powder.
-
Solution: As with any chemical compound, proper safety precautions should be taken. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[6][7] Handling of the powder should be done in a well-ventilated area or a chemical fume hood to avoid inhalation.[6] In case of contact with skin or eyes, rinse immediately with plenty of water.[7] Dispose of the compound and any contaminated materials according to your institution's guidelines.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
This protocol is based on methodologies described in published research.[4][5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Preparation: Prepare a 1% lactic acid solution in sterile saline.
-
Dissolution: Add the 1% lactic acid solution to the this compound powder. Vortex briefly to mix.
-
pH Adjustment (Optional but recommended): If necessary, adjust the pH of the solution to 5.0 using 1 N NaOH. This can improve solubility and is better tolerated in in vivo models.[5]
-
Final Dilution: Once the this compound is fully dissolved, dilute the solution to the final desired concentration with sterile saline.
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use or in aliquots at -20°C or -80°C for longer-term storage.
Visualizations
Caption: Workflow for preparing this compound solution for experiments.
References
- 1. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Effects of naltrexone and this compound on ethanol maintenance, seeking, and relapse responding by alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. intrepidcoatings.com [intrepidcoatings.com]
Validation & Comparative
Validating the In Vivo Effects of LY255582: A Comparative Guide Using Opioid Receptor Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-selective opioid receptor antagonist, LY255582, and its interactions with the mu (µ), delta (δ), and kappa (κ) opioid receptors. By leveraging experimental data from studies utilizing opioid receptor knockout mice, this document aims to elucidate the specific contributions of each receptor subtype to the in vivo effects of this compound.
Introduction to this compound
This compound is a phenylpiperidine derivative that acts as a non-selective, or pan, opioid receptor antagonist.[1] It exhibits high affinity for µ, δ, and κ opioid receptors.[2] Preclinical studies in rodent models have demonstrated that this compound can reduce the consumption of ethanol, food, and water, suggesting its potential therapeutic application in conditions related to substance abuse and appetite regulation.[1] Understanding which opioid receptor subtype, or combination thereof, mediates these effects is crucial for targeted drug development.
Core Principle: Validation with Knockout Mice
The definitive method to validate the in vivo targets of a compound like this compound is through the use of knockout (KO) mouse models. These genetically engineered mice lack one or more specific opioid receptors, allowing researchers to observe how the absence of a particular receptor alters the physiological and behavioral responses to the drug.
A pivotal study confirming the specificity of this compound for the classical opioid receptors utilized combinatorial mu-, delta-, and kappa-receptor knockout mice. Autoradiography with radiolabeled [3H]-LY255582 revealed no specific binding in the brains of these triple knockout mice, providing conclusive evidence that the in vivo effects of this compound are mediated through its interaction with these three opioid receptor subtypes.[1]
Comparative In Vivo Data
While direct, head-to-head comparative studies of this compound's behavioral effects in single and combinatorial opioid receptor knockout mice are not extensively available in the public domain, we can infer its receptor-specific actions by comparing its known effects in wild-type animals with the established phenotypes of the respective knockout mice.
Table 1: Summary of this compound In Vivo Effects and Opioid Receptor Knockout Phenotypes
| Behavioral/Physiological Effect | Effect of this compound in Wild-Type Animals | Phenotype of Mu-Opioid Receptor (MOR) Knockout Mice | Phenotype of Delta-Opioid Receptor (DOR) Knockout Mice | Phenotype of Kappa-Opioid Receptor (KOR) Knockout Mice |
| Feeding Behavior | Reduces food and water consumption.[1] | Altered feeding responses and reduced consumption of palatable foods. | Limited direct evidence on feeding, but DOR is implicated in reward pathways. | KOR antagonists can reduce stress-induced changes in feeding. |
| Alcohol Consumption | Reduces ethanol consumption.[1] | Generally show reduced or abolished alcohol self-administration and preference. | May exhibit increased alcohol consumption and preference. | KOR antagonists can reduce alcohol self-administration, particularly in dependent animals. |
| Pain Perception (Analgesia) | As an antagonist, it would be expected to block opioid-induced analgesia. | Exhibit altered baseline pain sensitivity and a lack of morphine-induced analgesia. | Show altered emotional and motivational aspects of pain. | KOR knockout mice show enhanced sensitivity to certain types of visceral pain.[3] |
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. The following protocols are based on established techniques for studying opioid receptor pharmacology in vivo.
In Vivo Receptor Occupancy Assay
This protocol is adapted from a study that assessed the in vivo binding of this compound to opioid receptors in rats and included a study with mu-opioid receptor knockout mice.[2]
-
Animals: Wild-type and opioid receptor knockout mice (e.g., MOR-KO) are used.
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as 1% lactic acid.
-
Tracer Administration: A radiolabeled tracer specific for the opioid receptor of interest is administered.
-
This compound Administration: Non-radiolabeled this compound is administered at various doses to compete with the tracer for receptor binding.
-
Tissue Collection and Analysis: After a specific time, brain tissue is collected, and the amount of bound tracer is quantified to determine the receptor occupancy of this compound.
Behavioral Assays
Standard behavioral paradigms can be employed to assess the in vivo effects of this compound in wild-type versus knockout mice.
-
Two-Bottle Choice Drinking Paradigm (for alcohol or palatable solutions): Mice are given concurrent access to two drinking bottles, one containing water and the other containing a test solution (e.g., ethanol or sucrose). Fluid consumption from each bottle is measured daily to determine preference.
-
Operant Self-Administration: Animals are trained to perform a task (e.g., lever pressing) to receive a reward (e.g., food pellet or ethanol infusion). The effect of this compound on the motivation to work for the reward is assessed.
-
Hot Plate or Tail-Flick Test (for analgesia): These assays measure the latency of an animal to respond to a thermal stimulus. The ability of this compound to block the analgesic effects of opioid agonists would be evaluated.
Visualizing the Experimental Logic
The following diagrams illustrate the conceptual framework for validating the in vivo effects of this compound using knockout mice.
Caption: Experimental workflow comparing this compound effects in wild-type and knockout mice.
References
- 1. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
Assessing Brain Receptor Occupancy of LY255582: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY255582, a pan-opioid receptor antagonist, with other selective and non-selective opioid antagonists. The focus is on the assessment of brain receptor occupancy, a critical parameter in drug development for central nervous system targets. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant pathways and workflows to aid in the objective evaluation of these compounds.
Comparative Analysis of Receptor Binding and Occupancy
The efficacy and potential side effects of an opioid receptor antagonist are largely determined by its binding affinity for the different opioid receptor subtypes (mu, delta, and kappa) and its ability to occupy these receptors in the brain at therapeutic doses.
In Vitro Receptor Binding Affinity
The binding affinity of a compound for a receptor is a measure of how tightly it binds to that receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound and comparator antagonists for the mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Receptor Selectivity |
| This compound | 0.41[1] | 5.2[1] | 2.0[1] | Pan-opioid antagonist |
| Naltrexone | 0.11[1] | 60[1] | 0.19[1] | Non-selective antagonist |
| Naltrindole | ~0.29[2] | 0.056[3] | High | δ-selective antagonist |
| JDTic | High | High | 0.02 - 0.32[4] | κ-selective antagonist |
| Cyprodime | Low nM range[5] | Several orders of magnitude less[5] | Several orders of magnitude less[5] | μ-selective antagonist |
Summary: this compound demonstrates high affinity for all three opioid receptor subtypes, confirming its profile as a pan-opioid antagonist.[6] In comparison, naltrexone also shows non-selective binding with high affinity for mu and kappa receptors and lower affinity for the delta receptor.[1] Naltrindole, JDTic, and cyprodime exhibit high selectivity for the delta, kappa, and mu receptors, respectively.
In Vivo Brain Receptor Occupancy
Receptor occupancy (RO) is the percentage of target receptors that are bound by a drug at a given dose. It is a crucial translational measure that links drug dosage to target engagement in the brain.
A study on this compound demonstrated a dose-dependent occupancy of mu, kappa, and delta opioid receptors in the rat brain, with a relative order of potency of mu > kappa > delta.[6]
For naltrexone, a well-characterized opioid antagonist, in vivo receptor occupancy in the human brain has been quantified using positron emission tomography (PET).
| Naltrexone Dose | μ-Opioid Receptor Occupancy | κ-Opioid Receptor Occupancy |
| 2 mg (oral) | 27%[7] | - |
| 5 mg (oral) | 49%[7] | - |
| 15 mg (oral) | 61%[7] | - |
| 16 mg (oral, chronic) | 70-80%[8] | - |
| 25 mg (oral) | ~90%[9] | 60%[9] |
| 32 mg (oral, chronic) | 90%[8] | - |
| 48 mg (oral, chronic) | 90%[8] | - |
| 50 mg (oral) | >90%[7] | 82%[9] |
| 100 mg (oral) | - | 92.4%[9] |
| 150 mg (oral, single) | 90%[8] | - |
Summary: Naltrexone can achieve high levels of mu and kappa opioid receptor occupancy in the brain at clinically relevant doses. The data for this compound, although not providing specific ED50 values, indicates its ability to engage all three opioid receptor subtypes in a dose-dependent manner in vivo.
Experimental Protocols
Accurate assessment of brain receptor occupancy is paramount for understanding the pharmacological effects of CNS-active drugs. Below are detailed methodologies for key experiments used to characterize this compound and other opioid antagonists.
In Vivo "Triple Tracer" Receptor Occupancy Assay using LC/MS/MS
This novel method allows for the simultaneous measurement of receptor occupancy at three different opioid receptor subtypes in the same animal, providing a comprehensive in vivo profile of a test compound.
Objective: To determine the in vivo receptor occupancy of a test compound (e.g., this compound) at the mu, kappa, and delta opioid receptors in the rat brain.
Materials:
-
Test compound (this compound)
-
Opioid receptor tracers:
-
Naltrexone (for mu receptors)
-
GR103545 (for kappa receptors)
-
Naltriben (for delta receptors)
-
-
Male Sprague-Dawley rats
-
Vehicle for drug administration
-
Anesthesia
-
Brain tissue homogenization buffer
-
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) system
Protocol:
-
Animal Dosing:
-
Administer the test compound (this compound) or vehicle to groups of rats at various doses.
-
At a predetermined time point corresponding to the expected peak brain concentration of the test compound, administer a cocktail of the three opioid receptor tracers (naltrexone, GR103545, and naltriben) intravenously.
-
-
Tissue Collection:
-
After a specific incubation period (e.g., 60 minutes) following tracer administration, euthanize the animals via an appropriate method.
-
Rapidly dissect the brain and isolate specific regions of interest:
-
Thalamus: High density of mu-opioid receptors.
-
Striatum: High density of kappa and delta-opioid receptors.
-
Cerebellum: Low density of all three opioid receptor subtypes (used to determine non-specific binding).
-
-
-
Sample Preparation:
-
Homogenize the dissected brain tissues in a suitable buffer.
-
Perform protein precipitation to remove proteins and other macromolecules.
-
Centrifuge the samples and collect the supernatant containing the tracers.
-
-
LC/MS/MS Analysis:
-
Inject the supernatant into the LC/MS/MS system.
-
Use a chromatographic method to separate the three tracers.
-
Employ tandem mass spectrometry to specifically detect and quantify the concentration of each tracer in the different brain regions.
-
-
Data Analysis:
-
Specific Binding Calculation: For each tracer, subtract the concentration found in the cerebellum (non-specific binding) from the concentration in the target region (total binding) to determine the specific binding.
-
Receptor Occupancy Calculation: Calculate the percentage of receptor occupancy for each receptor subtype at each dose of the test compound using the following formula: % Occupancy = (1 - (Specific Binding in Drug-Treated Animal / Specific Binding in Vehicle-Treated Animal)) * 100
-
ED50 Determination: Plot the percentage of receptor occupancy against the dose of the test compound to generate a dose-response curve and determine the ED50 value (the dose that produces 50% receptor occupancy).
-
Positron Emission Tomography (PET) Imaging for Receptor Occupancy
PET is a non-invasive imaging technique that allows for the quantification of receptor occupancy in the living brain.
Objective: To determine the in vivo brain receptor occupancy of an opioid antagonist using a radiolabeled tracer.
Materials:
-
Test compound (e.g., naltrexone)
-
PET radiotracer specific for the target receptor (e.g., [11C]carfentanil for mu-opioid receptors, [11C]-LY2795050 for kappa-opioid receptors).
-
PET scanner
-
Human subjects or laboratory animals
-
Arterial line for blood sampling (for full kinetic modeling)
-
Image analysis software
Protocol:
-
Baseline Scan:
-
Position the subject in the PET scanner.
-
Inject the radiotracer intravenously as a bolus.
-
Acquire dynamic PET data for a specified duration (e.g., 90-120 minutes).
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma (the "input function").
-
-
Drug Administration:
-
Administer a single dose of the test compound to the subject.
-
-
Post-Dose Scan:
-
After a time interval sufficient for the drug to reach its target in the brain, perform a second PET scan using the same procedure as the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Define regions of interest (ROIs) in the brain corresponding to areas with high and low densities of the target receptor.
-
Kinetic Modeling: Use the PET data from the ROIs and the arterial input function to estimate the total distribution volume (VT) of the radiotracer in each region for both the baseline and post-dose scans. VT is a measure of the concentration of receptors available for binding.
-
Receptor Occupancy Calculation: Calculate the percentage of receptor occupancy in each ROI using the following formula: % Occupancy = ((VT_baseline - VT_post-dose) / (VT_baseline - VND)) * 100 where VND is the non-displaceable distribution volume, often estimated from a region with very low receptor density.
-
-
Dose-Occupancy Relationship:
-
Repeat the procedure with different doses of the test compound to establish a dose-occupancy relationship and determine the ED50.
-
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate the opioid receptor signaling pathway and the experimental workflow for assessing receptor occupancy.
Caption: Opioid Receptor Antagonist Action
Caption: In Vivo Receptor Occupancy Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Receptor Occupancy of the κ-Opioid Antagonist LY2456302 Measured with Positron Emission Tomography and the Novel Radiotracer 11C-LY2795050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltrexone induces down- and upregulation of delta opioid receptors in rat brain regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid antagonism in humans: a primer on optimal dose and timing for central mu-opioid receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Occupancy of the kappa opioid receptor by naltrexone predicts reduction in drinking and craving - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Opioid Antagonists: LY255582 and Naloxone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two critical opioid antagonists, LY255582 and naloxone. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate antagonist for their preclinical studies. This document summarizes their performance, presents detailed experimental methodologies, and visualizes key pathways and workflows.
Introduction to the Antagonists
This compound is a phenylpiperidine derivative recognized as a non-selective, or "pan," opioid receptor antagonist.[1] It exhibits high affinity for all three major opioid receptors: mu (μ), delta (δ), and kappa (κ).[2] Preclinical studies have explored its potential in reducing ethanol, food, and water consumption in animal models.[1]
Naloxone is a potent, competitive opioid antagonist, widely regarded as the gold standard for the reversal of opioid overdose.[3][4] It demonstrates a high affinity for the μ-opioid receptor (MOR) and can effectively displace opioid agonists from this receptor, thereby reversing their effects, including respiratory depression.[3][4][5]
Quantitative Data Presentation
The following tables summarize key in vivo and in vitro quantitative data for this compound and naloxone. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vivo Receptor Occupancy and Potency
| Parameter | This compound | Naloxone | Species | Notes |
| Receptor Occupancy (EC50, unbound brain concentration) | Rat | In vivo receptor occupancy assays.[6] | ||
| Mu (μ) | 5.1 nM | Not directly compared | Rat | This compound shows the highest potency at the mu receptor.[6] |
| Kappa (κ) | 42.9 nM | Not directly compared | Rat | |
| Delta (δ) | 54.7 nM | Not directly compared | Rat | |
| Antagonist Potency (ED50) | Not Available | 0.35 mg/kg (vs. fentanyl-induced analgesia) | Mouse | Antagonism of fentanyl (100 μg/kg) induced analgesia in a tail-flick test.[3] |
| Not Available | 7.19 mg/kg (vs. fentanyl-induced lethality) | Mouse | Blockade of fentanyl (80 mg/kg) induced lethality.[3] |
Table 2: In Vitro Receptor Binding Affinity
| Parameter | This compound | Naloxone | Species | Notes |
| Dissociation Constant (Kd) | 0.156 ± 0.07 nM | Not directly compared | Mouse | [3H]-LY255582 binding in brain homogenates. |
| Maximum Binding Capacity (Bmax) | 249 ± 14 fmol/mg protein | Not directly compared | Mouse | [3H]-LY255582 binding in brain homogenates. |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Naloxone | Species |
| Half-life (t1/2) | 1.5 hours | Short (typically 30-90 minutes)[5] | Rat |
| 3.2 hours | Dog | ||
| Bioavailability (Oral) | < 1% | ~2% | Rat, Dog |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Tail-Flick Test for Analgesia
The tail-flick test is a common method to assess the analgesic properties of drugs by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[7]
Protocol:
-
Acclimation: Acclimate the animal (typically a mouse or rat) to the testing environment and restraining device to minimize stress.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing a beam of high-intensity light on the ventral surface of the tail. A timer starts with the light and stops when the animal flicks its tail. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: Administer the opioid agonist (e.g., morphine, fentanyl) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Antagonist Administration: Administer the opioid antagonist (this compound or naloxone) at a predetermined time before or after the agonist.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: The degree of analgesia is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [%MPE = ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100]. The antagonist's effect is determined by its ability to reduce the agonist-induced increase in tail-flick latency. The ED50 for the antagonist can be calculated as the dose required to reduce the agonist's effect by 50%.[3]
Hot-Plate Test for Analgesia
The hot-plate test is another method to evaluate thermal nociception and the efficacy of analgesics.[8]
Protocol:
-
Apparatus: A metal plate is maintained at a constant temperature (e.g., 55 ± 0.5°C). A transparent cylinder is placed on the plate to confine the animal.
-
Baseline Latency: Place the animal on the hot plate and start a timer. The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time is employed to prevent injury.
-
Drug Administration: Administer the opioid agonist and antagonist as described for the tail-flick test.
-
Post-treatment Latency: Measure the hot-plate latency at specified intervals after drug administration.
-
Data Analysis: The analgesic effect is determined by the increase in latency to respond to the thermal stimulus. The antagonist's potency is quantified by its ability to reverse this effect.
In Vivo Receptor Occupancy Assay
This assay determines the extent to which a drug binds to its target receptors in the living brain.
Protocol:
-
Drug Administration: Administer varying doses of the unlabeled antagonist (this compound or naloxone) to different groups of animals.
-
Tracer Administration: At the expected time of peak antagonist concentration in the brain, administer a radiolabeled ligand (tracer) that has a high affinity for the opioid receptors of interest (e.g., [11C]carfentanil for mu receptors).
-
Tissue Collection: After a specific incubation period, euthanize the animals and rapidly excise the brains.
-
Measurement of Radioactivity: Dissect specific brain regions and measure the concentration of the radiotracer using techniques like liquid scintillation counting or autoradiography.
-
Data Analysis: The receptor occupancy is calculated by comparing the tracer binding in the antagonist-treated animals to that in vehicle-treated controls. The EC50 is the concentration of the antagonist that produces 50% receptor occupancy.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Opioid Receptor Signaling and Antagonist Blockade.
Caption: General In Vivo Antagonism Experimental Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An evaluation of the hot plate technique to study narcotic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Relative Potency of Inverse Opioid Agonists and a Neutral Opioid Antagonist in Precipitated Withdrawal and Antagonism of Analgesia and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of antagonist activity for narcotic analgesics in mouse hot-plate test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tail flick test - Wikipedia [en.wikipedia.org]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Preclinical Effects of LY255582 Across Different Animal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of LY255582, a non-selective opioid antagonist, in various animal strains. By objectively comparing its performance with alternative compounds and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating opioid receptor pharmacology and its implications for conditions such as obesity and addiction.
Mechanism of Action: A Pan-Opioid Antagonist
This compound is a potent, non-morphinan antagonist with high affinity for all three major opioid receptors: mu (μ), kappa (κ), and delta (δ)[1]. Its pharmacological effects, including the reduction of food intake and body weight, are believed to stem from its combined antagonism of these receptors[2]. The binding affinities (Ki) of this compound for these receptors are detailed in the table below.
Opioid Receptor Signaling Pathway
The following diagram illustrates the general mechanism of opioid receptor antagonism. Opioid antagonists like this compound bind to opioid receptors, preventing the binding of endogenous or exogenous opioids. This blockade inhibits the downstream signaling cascades typically initiated by opioid agonists, which include the inhibition of adenylyl cyclase, reduced production of cyclic AMP (cAMP), and modulation of ion channel activity.
Comparative Efficacy in Different Animal Strains
This compound has been evaluated in various rodent models, demonstrating notable effects on food intake, body weight, and ethanol consumption. The following sections and tables summarize these findings across different strains.
Effects on Food Intake and Body Weight in Obese vs. Lean Zucker Rats
The Zucker rat is a well-established genetic model of obesity. Studies have compared the effects of opioid antagonists in both obese (fa/fa) and lean littermates.
| Parameter | Animal Strain | Treatment | Dosage | Duration | Outcome |
| Body Weight Reduction | Lean Zucker Rat | μ antagonist | - | Chronic | 42 g reduction |
| Obese Zucker Rat | μ antagonist | - | Chronic | 49 g reduction | |
| Lean Zucker Rat | μ1 antagonist | - | Chronic | 71 g reduction | |
| Obese Zucker Rat | μ1 antagonist | - | Chronic | 38 g reduction | |
| Lean Zucker Rat | κ1 antagonist | - | Chronic | 30 g reduction | |
| Obese Zucker Rat | κ1 antagonist | - | Chronic | 14 g reduction | |
| Lean Zucker Rat | δ1 antagonist | - | Chronic | 43 g reduction | |
| Obese Zucker Rat | δ1 antagonist | - | Chronic | 22 g reduction | |
| Lean Zucker Rat | δ2 antagonist | - | Chronic | 37.5 g reduction | |
| Obese Zucker Rat | δ2 antagonist | - | Chronic | 36 g reduction | |
| Food Intake Reduction | Lean Zucker Rat | μ antagonist | - | Chronic | 8.8 g reduction |
| Obese Zucker Rat | μ antagonist | - | Chronic | 16.1 g reduction | |
| Lean Zucker Rat | μ1 antagonist | - | Chronic | 12.6 g reduction | |
| Obese Zucker Rat | μ1 antagonist | - | Chronic | 17.0 g reduction | |
| Lean Zucker Rat | κ1 antagonist | - | Chronic | 6.5 g reduction | |
| Obese Zucker Rat | κ1 antagonist | - | Chronic | 7.0 g reduction | |
| Lean Zucker Rat | δ1 antagonist | - | Chronic | 9.7 g reduction | |
| Obese Zucker Rat | δ1 antagonist | - | Chronic | 11.1 g reduction | |
| Lean Zucker Rat | δ2 antagonist | - | Chronic | 9.4 g reduction | |
| Obese Zucker Rat | δ2 antagonist | - | Chronic | 14.3 g reduction |
Data from a study evaluating various opioid receptor subtype antagonists, providing a comparative context for the effects observed with a pan-antagonist like this compound.
Comparison with Other Appetite Suppressants in Obese Zucker Rats
A long-term study in obese Zucker rats compared the effects of this compound with other appetite suppressants, highlighting its sustained efficacy.
| Compound | Administration | Duration of Appetite Suppression |
| This compound | Subcutaneous | Sustained for 30 days |
| d-Amphetamine | Subcutaneous | 6 to 12 days |
| d,l-Fenfluramine | Oral | 6 to 12 days |
| Naltrexone | Subcutaneous | 6 to 12 days |
| Salbutamol | Oral | 3 to 4 days |
This study demonstrated that unlike other compounds that showed tolerance development, this compound maintained its effect on reducing food intake and body weight gain throughout the 30-day treatment period[3].
Effects on Ethanol Consumption in Alcohol-Preferring (P) Rats
This compound has been shown to be more potent than naltrexone in reducing ethanol self-administration in alcohol-preferring (P) rats, a genetic model of high alcohol consumption.
| Compound | Dosage Range | Effect on Ethanol Self-Administration |
| This compound | 0.03 - 1.0 mg/kg | Dose-dependent reduction |
| Naltrexone | 1.0 - 10.0 mg/kg | Dose-dependent reduction |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of this compound is crucial for interpreting its pharmacological effects.
| Species | Administration | Peak Plasma Level (Parent Drug) | Half-life (Parent Drug) | Bioavailability |
| Rat | Oral (35 mg/kg) | 7.9 ng/mL | 1.5 hours | < 1% |
| IV (1 mg/kg) | 160 ng/mL | 1.5 hours | - | |
| Dog | Oral (7.2 mg/kg) | 11.5 ng/mL | 3.2 hours | < 1% |
| IV (0.72 mg/kg) | 311 ng/mL | 3.2 hours | - |
The low oral bioavailability in both rats and dogs is attributed to extensive first-pass metabolism[4].
Receptor Binding Affinity
The following table details the inhibitory constant (Ki) values of this compound for the mu, kappa, and delta opioid receptors.
| Opioid Receptor | Ki (nM) |
| Mu (μ) | 0.4 |
| Kappa (κ) | 2.0 |
| Delta (δ) | 5.2 |
These values confirm the high affinity of this compound for all three opioid receptor subtypes, with a slight preference for the mu receptor[1].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
Chronic Drug Administration and Food Intake Measurement in Rats
This protocol describes a general procedure for assessing the chronic effects of a test substance on food intake and body weight in rats.
1. Animal Acclimation:
-
House animals in individual cages under controlled environmental conditions (e.g., 12:12-h light-dark cycle, constant temperature and humidity).
-
Provide ad libitum access to standard chow and water for at least one week prior to the experiment.
2. Baseline Data Collection:
-
Measure and record the body weight and food intake of each animal for several days to establish a stable baseline.
3. Group Assignment:
-
Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound).
4. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 1% lactic acid, adjusted to pH 5.0).
-
Administer the drug chronically via the desired route (e.g., subcutaneous injection) at a consistent time each day.
5. Monitoring and Data Collection:
-
Observe animals daily for any clinical signs of toxicity.
-
Measure body weight and food intake weekly for the duration of the study. Account for any food spillage.
6. Data Analysis:
-
Analyze the collected data using appropriate statistical methods to determine the effect of the treatment on body weight and food intake compared to the control group.
Operant Self-Administration of Ethanol in Alcohol-Preferring (P) Rats
This protocol outlines the steps for training rats to self-administer ethanol and for testing the effects of pharmacological interventions.
1. Apparatus:
-
Standard two-lever operant conditioning chambers.
2. Training Procedure (Sucrose Fading):
-
Initiate training by allowing rats to self-administer a 10% sucrose solution on a fixed-ratio 1 (FR1) schedule in daily sessions.
-
Gradually introduce ethanol into the sucrose solution, starting with a low concentration and progressively increasing it while simultaneously decreasing the sucrose concentration until the rats are self-administering a 10% or 15% ethanol solution.
3. Stable Self-Administration:
-
Continue daily sessions until a stable baseline of ethanol intake is achieved.
4. Drug Testing:
-
Administer this compound or a vehicle control (e.g., subcutaneously) at a specified time before the operant session.
-
Record the number of lever presses and the volume of ethanol consumed.
5. Data Analysis:
-
Compare the ethanol self-administration behavior between the drug-treated and control groups to assess the efficacy of the intervention.
References
LY255582: A Comprehensive Analysis of its Selectivity at Mu, Delta, and Kappa Opioid Receptors
For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its target receptors is paramount. This guide provides a detailed comparison of the selectivity of LY255582, a pan-opioid antagonist, at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented is supported by experimental data and detailed methodologies to aid in its practical application in a research setting.
This compound is recognized as a pan-opioid receptor antagonist with a high affinity for all three major opioid receptor subtypes: mu, delta, and kappa.[1][2] In vivo studies in rats have demonstrated a relative order of potency for receptor occupancy as mu > kappa > delta, which is consistent with in vitro binding data.[2]
Quantitative Analysis of Receptor Binding
For a comparative perspective, the binding affinities of the well-characterized non-selective opioid antagonists, naloxone and naltrexone, are presented below.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Naloxone | 1.1 - 1.4 | 16 - 67.5 | 2.5 - 12 |
| Naltrexone | ~0.1 - 0.5 | ~10 - 25 | ~0.5 - 5 |
Note: The Ki values for Naloxone and Naltrexone are compiled from multiple sources and may vary depending on the experimental conditions. The range reflects this variability.[4][5][6]
Experimental Protocols
The determination of a compound's binding affinity and functional antagonism at opioid receptors involves standardized in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for Opioid Receptor Affinity (Ki)
This assay determines the affinity of a test compound (e.g., this compound) for the µ, δ, and κ opioid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing human µ, δ, or κ opioid receptors (e.g., CHO or HEK293 cells).
-
Radioligands:
-
For µ receptors: [³H]-DAMGO or [³H]-Naloxone
-
For δ receptors: [³H]-DPDPE or [³H]-Naltrindole
-
For κ receptors: [³H]-U69,593 or [³H]-nor-Binaltorphimine
-
-
Test Compound: this compound
-
Reference Compound: Naloxone or Naltrexone
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kd concentration), and varying concentrations of the test compound (this compound) or reference compound.
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Counting: After drying the filters, add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Inhibition)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event for Gi-coupled opioid receptors.
Materials:
-
HEK293 or CHO cells stably co-expressing the opioid receptor of interest (µ, δ, or κ) and a cAMP-sensitive biosensor (e.g., using FRET or BRET technology).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonists:
-
µ-selective: DAMGO
-
δ-selective: DPDPE
-
κ-selective: U-50,488H
-
-
Antagonist: this compound
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and grow to confluence.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the respective selective agonist (typically the EC80 concentration) in the presence of forskolin.
-
Incubation: Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit and plate reader.
-
Data Analysis: The IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production, is determined by non-linear regression.
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using Graphviz.
Caption: Opioid receptor signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naloxone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Antagonist-induced up-regulation of the putative epsilon opioid receptor in rat brain: comparison with kappa, mu and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LY255582 in Behavioral Studies: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and methodological comparison of LY255582, a pan-opioid receptor antagonist, with other relevant compounds in various behavioral paradigms. The information is intended to support researchers in designing and interpreting studies investigating the behavioral effects of opioid antagonists.
Executive Summary
This compound is a high-affinity antagonist for mu, delta, and kappa opioid receptors, demonstrating efficacy in modulating consummatory behaviors. This guide presents a comparative analysis of this compound's effects, primarily focusing on ethanol self-administration and palatable food intake, with naltrexone as a key comparator. Due to a lack of direct comparative studies in anxiety and pain models, standardized protocols for future investigations are provided. The underlying mechanism of this compound's behavioral effects is linked to the modulation of dopamine signaling within the nucleus accumbens.
Data Presentation: Comparative Behavioral Effects
The following tables summarize the quantitative data from studies comparing this compound with other opioid antagonists.
Table 1: Comparison of this compound and Naltrexone on Ethanol Self-Administration in Alcohol-Preferring (P) Rats
| Treatment Group | Dose (mg/kg, s.c.) | Mean Ethanol-Reinforced Lever Presses (± SEM) | Percentage Reduction from Vehicle |
| Vehicle (Saline) | - | 45.3 ± 3.1 | - |
| Naltrexone | 1 | 27.6 ± 4.5 | 39% |
| 5 | 28.5 ± 5.2 | 37% | |
| 10 | 13.6 ± 3.9 | 70% | |
| This compound | 0.03 | 30.1 ± 4.8* | 34% |
| 0.1 | 15.4 ± 3.3 | 66% | |
| 0.3 | 8.7 ± 2.1 | 81% | |
| 1 | 2.3 ± 1.1 | 95% |
*p < 0.05, **p < 0.01 compared to vehicle. Data extracted from Dhaher et al., 2011.
Table 2: Comparison of Opioid Antagonists on Palatable Food Intake (Hypothetical Data Based on Literature Review)
| Treatment Group | Dose (mg/kg) | Palatable Food Intake (g) (± SEM) | Percentage Reduction from Vehicle |
| Vehicle | - | 25.0 ± 2.0 | - |
| Naltrexone | 2.5 | 15.0 ± 1.5 | 40% |
| This compound | 0.5 | 12.5 ± 1.8 | 50% |
*This table is a representation of expected outcomes based on literature suggesting this compound is more potent than naltrexone in reducing consummatory behaviors. Specific comparative studies with this level of detail were not available.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings.
Ethanol Self-Administration Protocol
-
Subjects: Adult female alcohol-preferring (P) rats.[1]
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training: Rats are trained to self-administer 15% (v/v) ethanol on a fixed-ratio 5 (FR5) schedule of reinforcement during daily 1-hour sessions. The second lever provides water on a fixed-ratio 1 (FR1) schedule.
-
Drug Administration: this compound or naltrexone is administered subcutaneously 30 minutes before the operant session.
-
Data Collection: The number of lever presses for ethanol and water are recorded.
-
-
Statistical Analysis: Data are analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control group.
Palatable Food Intake Protocol
-
Subjects: Male Wistar rats.
-
Apparatus: Standard rat cages with food hoppers.
-
Procedure:
-
Habituation: Rats are habituated to a highly palatable diet (e.g., high-fat, high-sugar chow) for a set period.
-
Drug Administration: this compound or naltrexone is administered via the desired route (e.g., intraperitoneally) at a specified time before food presentation.
-
Data Collection: Food intake is measured by weighing the food hopper at regular intervals (e.g., 1, 2, 4, and 24 hours) after drug administration.
-
-
Statistical Analysis: A two-way ANOVA can be used to analyze the effects of drug treatment and time on food intake, followed by post-hoc tests for pairwise comparisons.
Elevated Plus Maze (Anxiety-Like Behavior) Protocol
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered prior to the test.
-
Test: Each rat is placed in the center of the maze and allowed to explore for 5 minutes.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
-
Statistical Analysis: Student's t-test or ANOVA is used to compare the percentage of time spent and entries into the open arms between treatment groups.
Hot Plate Test (Pain Perception) Protocol
-
Subjects: Male C57BL/6 mice.
-
Apparatus: A hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5°C).
-
Procedure:
-
Drug Administration: The test compound or vehicle is administered at a set time before the test.
-
Test: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Data Collection: The reaction latency is recorded for each animal.
-
-
Statistical Analysis: ANOVA followed by post-hoc tests is used to compare the reaction latencies between different treatment groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Proposed signaling pathway of this compound's behavioral effects.
Caption: General experimental workflow for behavioral analysis.
Caption: Relative potency of this compound and Naltrexone.
References
A Comparative Guide to the Potency of LY255582 and Selective Opioid Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the opioid receptor antagonist LY255582 with a range of selective antagonists for the mu (µ), delta (δ), and kappa (κ) opioid receptors. The information presented is intended to assist researchers in selecting the appropriate tools for their studies in opioid pharmacology and drug development.
Introduction to Opioid Antagonists
Opioid receptors, primarily the µ, δ, and κ subtypes, are G-protein coupled receptors (GPCRs) that play crucial roles in pain perception, reward, and other physiological processes. Opioid antagonists are ligands that bind to these receptors and block the effects of both endogenous and exogenous opioids. They are invaluable tools for research and have significant therapeutic applications, including the treatment of opioid overdose and addiction. The potency and selectivity of an antagonist are critical parameters that determine its utility for specific experimental or clinical purposes.
This compound is a non-selective, or "pan," opioid antagonist, demonstrating high affinity for all three major opioid receptor subtypes.[1][2] In contrast, selective antagonists exhibit a significantly higher affinity for one receptor subtype over the others, allowing for the dissection of the specific roles of each receptor. This guide will compare the potency of this compound with well-established selective antagonists.
Comparative Potency at Opioid Receptors
The potency of an antagonist is typically quantified by its binding affinity (Ki) or its functional inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher potency. The following tables summarize the available quantitative data for this compound and a selection of commonly used selective opioid antagonists.
This compound Potency Profile
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
| This compound | µ (Mu) | Not explicitly reported | High affinity, most potent in vivo.[1][2] |
| δ (Delta) | Not explicitly reported | High affinity, least potent in vivo.[1][2] | |
| κ (Kappa) | Not explicitly reported | High affinity, intermediate potency in vivo.[1][2] |
Selective Opioid Antagonists: Potency Comparison
The following table presents the binding affinities (Ki) of various selective opioid antagonists for the µ, δ, and κ opioid receptors.
| Compound | Primary Target | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| Naloxone | Pan-Antagonist | ~1.1 - 2.5 | ~16 - 67.5 | ~2.5 - 12 |
| Naltrexone | Pan-Antagonist | ~0.11 - 0.34 | ~11 | ~4.8 |
| Cyprodime | µ-Selective | Low nM range | Several orders of magnitude less potent | Several orders of magnitude less potent |
| Naltrindole | δ-Selective | Micromolar affinity | ~0.056 | Micromolar affinity |
| nor-Binaltorphimine (nor-BNI) | κ-Selective | ~2.2 | ~65 | ~0.027 |
Experimental Protocols
Accurate determination of antagonist potency relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize opioid receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Test compound (e.g., this compound or a selective antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled universal opioid antagonist (e.g., naloxone) for determining non-specific binding.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cultured cells overexpressing a single opioid receptor subtype.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of unlabeled naloxone (e.g., 10 µM).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an antagonist to block agonist-stimulated G-protein activation.
Objective: To determine the functional antagonist potency (IC50) of a test compound.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
A selective opioid agonist for the target receptor.
-
Test compound (antagonist).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane and Drug Preparation: Prepare membrane homogenates and serial dilutions of the agonist and antagonist.
-
Pre-incubation with Antagonist: Incubate the cell membranes with varying concentrations of the antagonist (or vehicle) for a predetermined time (e.g., 15-30 minutes) at 30°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 or EC90) to the wells.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Also include GDP in the reaction mixture.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the antagonist.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
-
Signaling Pathways and Visualization
Opioid receptor antagonists exert their effects by blocking the canonical G-protein signaling pathway and potentially influencing other pathways like β-arrestin recruitment.
Opioid Receptor Signaling Pathway
Upon agonist binding, opioid receptors activate inhibitory G-proteins (Gi/o), leading to the dissociation of the Gα and Gβγ subunits. This initiates a cascade of downstream effects, including inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP), activation of inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels (VGCCs). Antagonists bind to the receptor but do not induce this conformational change, thereby preventing G-protein activation.
References
- 1. Localization of opioid receptor antagonist [3H]-LY255582 binding sites in mouse brain: comparison with the distribution of mu, delta and kappa binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo rat brain opioid receptor binding of this compound assessed with a novel method using LC/MS/MS and the administration of three tracers simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of LY255582: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like LY255582 is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for this compound, a phenylpiperidine non-selective opioid antagonist. In the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for hazardous and pharmaceutical waste management, taking into account the potential hazards associated with its chemical class.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The potential hazards associated with phenylpiperidine derivatives and opioid antagonists include respiratory depression and the possibility of inducing withdrawal symptoms upon exposure.
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat to protect skin and clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. |
In case of accidental exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through a licensed hazardous waste disposal service. The following steps outline the process for accumulating and preparing the waste for pickup.
Step 1: Waste Identification and Classification
Step 2: Waste Segregation and Accumulation
-
Solid Waste: Collect solid this compound, such as unused powder, in a dedicated, properly labeled, and sealed container. This includes any contaminated consumables like weighing paper or pipette tips.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container. Do not pour any solution containing this compound down the drain.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Containerization and Labeling
All waste containers must be in good condition and compatible with the chemical. Use containers with secure, tight-fitting lids. Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound | Sealable, wide-mouth container (e.g., polyethylene) | "Hazardous Waste," "this compound," "Solid," Date |
| Liquid this compound | Leak-proof, screw-cap bottle (e.g., glass or polyethylene) | "Hazardous Waste," "this compound," "Liquid," Solvent(s), Date |
| Contaminated Labware | Lined, sealable container | "Hazardous Waste," "this compound Contaminated Debris," Date |
Step 4: Storage
Store the labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure that incompatible chemicals are not stored together.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the accumulated this compound waste. Provide them with all the necessary information about the waste stream.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process.
Caption: Logical workflow for the proper disposal of this compound.
Signaling Pathway of Opioid Antagonists
To provide context on the pharmacological nature of this compound, the following diagram illustrates the general signaling pathway of an opioid antagonist.
Caption: General mechanism of opioid antagonist action.
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
Personal protective equipment for handling LY255582
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of LY255582, a phenylpiperidine non-selective opioid antagonist. The following procedures are based on best practices for managing potent pharmacological compounds in a laboratory setting. It is imperative to supplement this guidance with a comprehensive, site-specific risk assessment and to adhere to all institutional and regulatory standards.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protection is warranted. The following table outlines the recommended PPE for handling this compound, based on general guidelines for potent pharmaceutical agents.
| PPE Category | Minimum Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. Double-gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosolized particles of the compound. |
| Respiratory Protection | A properly fitted N95 or higher respirator. | Minimizes the risk of inhaling aerosolized powder, especially when handling the solid form or preparing solutions. |
| Body Protection | A dedicated lab coat, fully buttoned, with long sleeves. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Prevents injury from spills or dropped items. |
Operational and Disposal Plans
Adherence to strict operational procedures is critical to ensure safety and minimize exposure risks when working with this compound.
Handling Procedures:
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound, preferably within a certified chemical fume hood or other ventilated enclosure.
-
Weighing and Aliquoting : Conduct all weighing and aliquoting of solid this compound within a chemical fume hood to prevent the generation and inhalation of airborne particles. Use anti-static weigh paper or boats to minimize dispersal of the powder.
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure the container is appropriately sealed before agitation.
-
Personal Hygiene : After handling, remove and dispose of gloves properly. Wash hands thoroughly with soap and water. Do not eat, drink, or apply cosmetics in the laboratory area.
Disposal Plan:
-
Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.
-
Waste Collection : Collect all contaminated solid and liquid waste in clearly labeled, sealed containers. The containers should be appropriate for the type of waste (e.g., sharps containers for needles, chemically resistant containers for solvents).
-
Disposal : Dispose of all this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Emergency Spill Response Workflow
In the event of a spill, a clear and immediate response is crucial to contain the material and protect personnel. The following workflow outlines the necessary steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
